molecular formula C8H16N4O3 B556446 Ac-D-Arg-OH CAS No. 2389-86-8

Ac-D-Arg-OH

カタログ番号: B556446
CAS番号: 2389-86-8
分子量: 216.24 g/mol
InChIキー: SNEIUMQYRCDYCH-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-D-Arg-OH, also known as Ac-D-Arg-OH, is a useful research compound. Its molecular formula is C8H16N4O3 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ac-D-Arg-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-D-Arg-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIUMQYRCDYCH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315051
Record name N2-Acetyl-D-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-86-8
Record name N2-Acetyl-D-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-D-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Acetyl-D-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-acetyl-D-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL-D-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKC1D7A6PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Chemical Properties & Application Profiling of Ac-D-Arg-OH

[1]

Executive Summary

Ac-D-Arg-OH (

1D-configurationN-terminal acetylation

This guide analyzes the physicochemical behavior, synthetic utility, and analytical characterization of Ac-D-Arg-OH, moving beyond basic data to provide actionable experimental protocols.[1]

Part 1: Physicochemical Identity

Ac-D-Arg-OH exists as a zwitterion at physiological pH.[1] Unlike native arginine, the acetylation of the

Core Chemical Specifications
PropertySpecificationTechnical Note
IUPAC Name (2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid"2R" denotes the D-stereochemistry.[1][][3]
CAS Number 2389-86-8 Distinct from L-isomer (155-84-0).[1]
Formula

Molecular Weight 216.24 g/mol Monoisotopic mass: ~216.12 Da.[1][4][5]
Solubility Water (>50 mg/mL), DMSOHighly polar; insoluble in non-polar organics (Hexane, DCM).[1]
pKa (Side Chain) ~12.5 (Guanidinium)Remains protonated (

) at physiological pH.[1]
pKa (Carboxyl) ~3.6 (Carboxylic Acid)Deprotonated (

) at physiological pH.[1]
Net Charge (pH 7) 0 (Zwitterionic)Side chain (

) cancels C-term (

).[1]
Structural Mechanistics: The "D" and "Ac" Effect

The utility of Ac-D-Arg-OH stems from two specific modifications to the arginine scaffold:

  • Stereochemical Inversion (D-Form): Most endogenous proteases (e.g., Trypsin, Thrombin) are stereoselective for L-amino acids. The D-configuration induces a steric clash within the enzyme's S1 specificity pocket, rendering the peptide bond resistant to hydrolysis.

  • N-Acetylation: Capping the

    
    -amine with an acetyl group prevents degradation by aminopeptidases , which require a free N-terminal amine for recognition.[1]
    
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates why Ac-D-Arg-OH resists standard enzymatic cleavage compared to H-L-Arg-OH.

Proteolysis_ResistanceSubstrate_LH-L-Arg-OH(Native Substrate)Enzyme_TrypsinTrypsin/Protease(S1 Pocket)Substrate_L->Enzyme_Trypsin Fits Active SiteSubstrate_AcDAc-D-Arg-OH(Modified Probe)Substrate_AcD->Enzyme_Trypsin D-Stereo MismatchResult_CleavageHydrolysis(Degradation)Enzyme_Trypsin->Result_Cleavage Catalytic Triad ActiveResult_StableSteric Clash(No Reaction)Enzyme_Trypsin->Result_Stable Substrate Rejected

Caption: Comparative mechanistic pathway showing the steric exclusion of Ac-D-Arg-OH from serine protease active sites.[1]

Part 2: Synthetic Utility & Protocols

Ac-D-Arg-OH is rarely used as a building block in Solid Phase Peptide Synthesis (SPPS) because the N-terminus is already capped.[1] Instead, it is typically the final product of a synthesis or used as a solution-phase inhibitor.

Protocol: Solution-Phase Synthesis (Schotten-Baumann)

If you need to synthesize Ac-D-Arg-OH from H-D-Arg-OH (base material), use the Schotten-Baumann conditions.[1] This method is preferred over organic solvent methods because Arginine is highly water-soluble.[1]

Reagents:

  • Starting Material: H-D-Arg-OH (Free base or HCl salt).[1]

  • Acylating Agent: Acetic Anhydride (

    
    ).
    
  • Base: 2M NaOH.

  • Solvent: Water/Dioxane (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of H-D-Arg-OH in 20 mL of water.

  • pH Adjustment: Cool to 0°C on ice. Adjust pH to ~10-11 using 2M NaOH. Critical: Arginine's side chain is basic; ensure the

    
    -amine is deprotonated (pKa ~9) to react.[1]
    
  • Acetylation: Dropwise add 1.2 equivalents of Acetic Anhydride over 30 minutes.

  • pH Maintenance: Simultaneously add NaOH to maintain pH > 9. If pH drops below 8, the amine protonates and reaction stops.

  • Termination: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Purification: Acidify to pH 2.0 with HCl. The product is highly polar and will not precipitate easily.

    • Expert Tip: Do not attempt liquid-liquid extraction with Ethyl Acetate (product stays in water).[1] Use Ion Exchange Chromatography (Cation Exchange) or Preparative HPLC for isolation.

Part 3: Analytical Characterization

Analyzing Ac-D-Arg-OH is challenging due to its high polarity (early elution on C18) and lack of strong UV chromophores (only end-absorption at 210 nm).[1]

HPLC Method: HILIC Mode (Recommended)

Standard Reverse Phase (C18) is often unsuitable as Ac-D-Arg-OH elutes in the void volume.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here.

  • Column: Amide-HILIC or Zwitterionic HILIC (e.g., TSKgel Amide-80).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 60% B over 20 minutes. (Elutes from non-polar to polar).

  • Detection: UV at 210 nm or Mass Spec (ESI+).

Mass Spectrometry (ESI-MS)[1]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Ion:

    
    .
    
  • Fragmentation Pattern: Look for loss of Acetyl group (-42 Da) or Guanidino group fragments.

Visualization: Analytical Decision Tree

This workflow guides the selection of the correct analytical method based on sample purity and concentration.

Analytical_Workflowcluster_noteNoteStartSample: Ac-D-Arg-OHCheck_ConcConcentration CheckStart->Check_ConcHigh_ConcHigh (>1 mg/mL)Check_Conc->High_ConcLow_ConcTrace/BiologicalCheck_Conc->Low_ConcMethod_UVHPLC-UV (210 nm)High_Conc->Method_UVMethod_MSLC-MS/MS (MRM)Low_Conc->Method_MSColumn_SelectColumn SelectionMethod_UV->Column_SelectMethod_MS->Column_SelectC18_IPC18 + Ion Pair(0.1% TFA/HFBA)Column_Select->C18_IP AlternativeHILICHILIC (Amide)(Recommended)Column_Select->HILIC Best RetentionNoteStandard C18 fails due tovoid volume elution without IP.

Caption: Analytical method selection guide emphasizing HILIC for polar retention.

Part 4: Handling & Stability

Storage[2][6][7]
  • Hygroscopicity: Arginine derivatives are extremely hygroscopic. Ac-D-Arg-OH will absorb atmospheric water, turning into a sticky gum.[1]

  • Protocol: Store at -20°C in a sealed container with desiccant. Allow to equilibrate to RT before opening to prevent condensation.

Stability Profile
  • pH Stability: Stable between pH 2.0 and 9.0.

  • Thermal Stability: Stable at RT for weeks in solid form. In solution, prone to slow deacetylation at extreme pH (>12 or <1) or high temperatures (>60°C).

  • Enzymatic Stability: Highly resistant to trypsin, thrombin, and serum proteases due to D-configuration.

References

  • National Institutes of Health (PubChem). Ac-D-Arg-OH Compound Summary. Retrieved from [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited (Protein Science). Retrieved from [Link]

N-acetyl-D-arginine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Peptidomimetics and Enzymatic Controls[1]

Executive Summary: The Stereochemical Advantage

In the high-stakes environment of drug discovery and mechanistic biochemistry, N-acetyl-D-arginine serves a critical, albeit niche, role.[1] Unlike its biologically ubiquitous enantiomer (N-acetyl-L-arginine), which acts as a substrate for Nitric Oxide Synthase (NOS) and arginase, the D-isomer functions primarily as a metabolic probe and negative control .[1]

Its value lies in its bio-inertness .[1] By retaining the physicochemical properties of the arginine side chain (charge, hydrogen bonding potential) while inverting the stereochemistry at the


-carbon, N-acetyl-D-arginine allows researchers to decouple non-specific electrostatic interactions from stereospecific enzymatic catalysis.[1] This guide outlines the chemical identity, sourcing strategies, and validation protocols required to utilize this compound effectively.
Chemical Identity & Physical Properties[1][2][3]

Accurate identification is paramount, as vendor catalogs often default to the L-isomer.[1] The D-isomer is frequently supplied as a dihydrate or hydrochloride salt to enhance stability.[1]

Table 1: Chemical Specification Sheet

PropertySpecification
Chemical Name N-alpha-Acetyl-D-arginine
CAS Number 2389-86-8 (Dihydrate form often cited)
Molecular Formula

(Free Acid)
Molecular Weight 216.24 g/mol (Free Acid); ~252.27 g/mol (Dihydrate)
Stereochemistry D-Enantiomer (R-configuration at

-carbon)
Solubility Soluble in Water (>50 mg/mL); DMSO
Appearance White crystalline powder
Optical Rotation

opposite to L-isomer (expect negative value in water, though specific solvent dependence applies)

Critical Note on Sourcing: Many databases index CAS 155-84-0 for N-Acetyl-L -arginine.[1] Do not confuse these. If a supplier lists 155-84-0 for a "D-arginine" product, it is likely a mislabeling or a racemic mixture.[1] Always verify the Certificate of Analysis (CoA) for Optical Rotation.[1]

Mechanistic Applications: The "Inert" Control

The primary utility of N-acetyl-D-arginine is in Nitric Oxide (NO) research and Peptide Stability Studies .[1]

3.1. Nitric Oxide Synthase (NOS) Control

NOS enzymes are highly stereospecific, requiring L-arginine.[1]

  • Experiment: When testing a novel NOS inhibitor or substrate, N-acetyl-D-arginine is used to prove that observed effects are due to active site binding and not just the presence of a guanidino group.[1]

  • Outcome: If N-acetyl-D-arginine produces a signal (e.g., vasodilation or NO production), the assay is likely suffering from non-specific interference or sensor artifacts.[1]

3.2. Protease Resistance (Peptidomimetics)

In peptide drug design, N-terminal acetylation and D-amino acid substitution are standard strategies to extend half-life.[1]

  • Mechanism: Endogenous proteases generally do not recognize D-amino acid residues.[1]

  • Application: N-acetyl-D-arginine moieties are incorporated into peptide sequences to prevent N-terminal degradation while maintaining the cationic charge necessary for cell penetration (e.g., in Poly-Arg cell-penetrating peptides).[1]

3.3. Visualizing the Mechanism

The following diagram illustrates the differential processing of L vs. D isomers in a biological context.

Stereochemical_Fate cluster_inputs Input Compounds cluster_enzymes Enzymatic Machinery cluster_outcomes Biological Consequence L_Arg N-Acetyl-L-Arginine (Natural Isomer) NOS Nitric Oxide Synthase (Stereospecific Pocket) L_Arg->NOS High Affinity Binding Protease Serum Proteases (Trypsin-like) L_Arg->Protease Substrate Recognition D_Arg N-Acetyl-D-Arginine (Unnatural Isomer) D_Arg->NOS Steric Clash (No Binding) D_Arg->Protease Unrecognized Inert No Reaction (Stable/Negative Control) D_Arg->Inert Remains Intact NO_Prod NO Production + Citrulline NOS->NO_Prod Catalysis Degradation Peptide Cleavage (Loss of Activity) Protease->Degradation Hydrolysis

Figure 1: Differential enzymatic processing.[1] The L-isomer is metabolized, while the D-isomer remains inert, making it an ideal negative control.[1]

Experimental Protocol: Chiral Purity Verification

Objective: To validate that your batch of N-acetyl-D-arginine is not contaminated with the L-isomer. Even a 1% L-contaminant can generate false positives in high-sensitivity NOS assays.[1]

Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.[1]

4.1. Reagents & Equipment[1][2]
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for amino acids).[1]

  • Mobile Phase: 50 mM Perchloric acid (

    
    ) or Methanol/Acetonitrile mix (depending on column).
    
  • Detection: UV at 210 nm (Amide bond) or CAD (Charged Aerosol Detector).[1]

  • Standard: N-Acetyl-L-Arginine (CAS 155-84-0) as a reference marker.[1][3][4]

4.2. Step-by-Step Workflow
  • Preparation of Standards:

    • Dissolve 10 mg of N-Acetyl-L-Arginine in 10 mL mobile phase (1 mg/mL).

    • Dissolve 10 mg of N-Acetyl-D-Arginine (Sample) in 10 mL mobile phase.

    • Create a "Spike Mix": 990

      
      L D-solution + 10 
      
      
      
      L L-solution (Simulates 1% impurity).[1]
  • System Equilibration:

    • Flow rate: 0.5 mL/min at 25°C.

    • Run blank mobile phase until baseline stabilizes.[1]

  • Injection Sequence:

    • Inj 1: Blank.

    • Inj 2: L-Standard (Determine Retention Time

      
      ).
      
    • Inj 3: Spike Mix (Verify separation resolution

      
      ).
      
    • Inj 4: D-Sample (Target).

  • Data Analysis:

    • The D-isomer should elute at a distinct time from the L-isomer.[1]

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
      [1]
    • Acceptance Criteria:

      
      .
      
4.3. QC Logic Flow

QC_Workflow Start Receive N-Acetyl-D-Arginine Visual Visual Inspection (White Powder) Start->Visual Solubility Solubility Test (Water/DMSO) Visual->Solubility HPLC Chiral HPLC Analysis Solubility->HPLC Decision L-Isomer Peak Detected? HPLC->Decision Calc Calculate Enantiomeric Excess Decision->Calc No / Trace Fail FAIL: Reject Batch (False Positive Risk) Decision->Fail Yes (>0.5%) Pass PASS: Use in Assay Calc->Pass ee > 99.5% Calc->Fail ee < 99.5%

Figure 2: Quality Control decision tree for validating chiral purity prior to biological use.

Supplier & Sourcing Information

Due to the specificity of the D-isomer, it is often a "Make-to-Order" or catalog item requiring lead time.[1]

Primary Suppliers (Verified Presence):

  • Fisher Scientific / Thermo Fisher:

    • Catalog: A18563

    • Product: N-alpha-Acetyl-D-arginine dihydrate

    • Note: Often sourced for academic research.[1][5]

  • Bachem:

    • Specialty: The gold standard for amino acid derivatives.[1]

    • Strategy: If not in the standard catalog, use their "Custom Synthesis" service.[1] They are the most reliable for guaranteeing high chiral purity (

      
      ).[1]
      
  • Chem-Impex International:

    • Focus: High-volume reagents for peptide synthesis.

    • Availability: Frequently stocks D-amino acid derivatives that others do not.[1]

  • Sigma-Aldrich (Merck):

    • Note: While they stock the L-isomer (A3133) abundantly, the D-isomer may appear under their "Rare Chemical Library" or "AldrichCPR" services.[1]

Procurement Tip: Always request the Optical Rotation data on the CoA before purchase.[1] If the rotation is not specified or is identical to the L-form, do not purchase.

References
  • Fisher Scientific. Safety Data Sheet: N-alpha-Acetyl-D-arginine dihydrate. Retrieved from

  • PubChem Database. N-alpha-Acetyl-L-arginine (Contrast Reference, CID 67427).[1] National Library of Medicine.[1] Retrieved from [1]

  • Bachem. Amino Acid Derivatives & Custom Synthesis Services.[1] Retrieved from

  • Chem-Impex. Product Listing: N-alpha-Acetyl-L-arginine dihydrate (CAS 210545-23-6).[1] (Used for physical property comparison). Retrieved from [1]

  • MDPI. Functional L-Arginine Derivatives in Cancer Therapy. (Contextualizing the use of arginine derivatives in drug delivery). Retrieved from

Sources

Technical Guide: Ac-D-Arg-OH Solubility and Storage Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-D-Arg-OH (N-Acetyl-D-Arginine) is a modified amino acid derivative widely utilized in peptide synthesis, enzymatic assays, and as a stable chiral probe in drug discovery.[] Unlike its L-isomer, the D-configuration confers significant resistance to proteolytic degradation, making it a critical tool for long-duration biological studies.

This guide provides a rigorous technical framework for the handling, solubilization, and storage of Ac-D-Arg-OH. It addresses the compound's zwitterionic behavior at neutral pH—a frequent cause of solubility issues—and establishes self-validating protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the molecular architecture of Ac-D-Arg-OH is the prerequisite for mastering its solubility.

PropertySpecification
Chemical Name N-Acetyl-D-Arginine
CAS Number 2389-86-8
Molecular Formula C₈H₁₆N₄O₃ (Anhydrous)
Molecular Weight 216.24 g/mol
Appearance White to off-white crystalline powder
Stereochemistry D-isomer (Right-handed)
Key Functional Groups Acetyl (N-term), Carboxyl (C-term), Guanidino (Side chain)
The Solubility Mechanism (Expert Insight)

Ac-D-Arg-OH behaves as a zwitterion in neutral aqueous environments.

  • C-Terminus (Carboxyl): Deprotonated (

    
    ) at pH > 4.0.
    
  • Side Chain (Guanidino): Protonated (

    
    ) at pH < 12.0.
    
  • N-Terminus (Acetyl): Neutral/Uncharged.

The "Isoelectric Trap": At pH ~7.5 (near its isoelectric point, pI), the net charge is zero. This maximizes crystal lattice energy and minimizes solvation, often leading to precipitation or slow dissolution in pure water. Successful solubilization requires disrupting this charge balance or using a solvent with high dielectric strength.

Solubility Dynamics & Solvent Selection

Solvent Compatibility Matrix
SolventSolubility Limit (Approx.)SuitabilityContext
DMSO ~43 mg/mL (200 mM)High Recommended for Master Stock. Cryo-stable.
Water ~20 mg/mLMedium pH dependent. May require sonication or pH adjustment.
Ethanol ~3 mg/mLLow Poor solubility. Not recommended for high-conc stocks.
DMF ~5 mg/mLLow/Med Alternative to DMSO, but higher toxicity.
Decision Logic: Selecting the Right Solvent
  • For Bioassays: Prepare a high-concentration stock in DMSO (e.g., 100 mM). Dilute into aqueous buffer (PBS/Media) immediately before use. Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

  • For Chemical Synthesis: Water is viable if the pH is adjusted. Adding 1.0 eq of HCl or NaOH can drastically increase solubility by converting the zwitterion into a net-charged species (Cationic or Anionic).

Experimental Protocol: Preparation of Master Stock Solution

Objective: Prepare a 100 mM Ac-D-Arg-OH stock solution in DMSO. Validation: Visual clarity and concentration verification.

Reagents & Equipment[10]
  • Ac-D-Arg-OH Powder (Store at -20°C).[2][3]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (to protect from light).

Step-by-Step Methodology
  • Equilibration: Remove the Ac-D-Arg-OH vial from -20°C storage and let it warm to Room Temperature (RT) inside a desiccator.

    • Causality: Opening a cold vial introduces condensation (water), which degrades the solid over time.

  • Weighing: Weigh 21.6 mg of Ac-D-Arg-OH.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate at 40 kHz for 2 minutes. The solution must be optically clear.

  • Aliquot & Storage:

    • Dispense into 50 µL or 100 µL single-use aliquots in sterile amber tubes.

    • Self-Validating Step: Label tubes with Date, Concentration, and Solvent. Store at -20°C or -80°C.

Storage & Stability Architecture

Solid State (Powder)[12]
  • Condition: -20°C.

  • Environment: Desiccated.[4]

  • Shelf Life: 2–3 years if kept dry.

  • Risk Factor: Hygroscopicity.[5] The guanidino group attracts moisture. Wet powder may hydrolyze or clump, altering the effective mass.

Solution State (Liquid)
  • DMSO Stock: Stable at -20°C for 6–12 months. Stable at -80°C for >2 years.[2]

  • Aqueous Working Solution: Unstable. Prepare fresh.

    • Why? While the D-isomer resists enzymes, the acetyl group can slowly hydrolyze in water over weeks, and the guanidino group is susceptible to oxidation over long periods.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated phase changes promote crystal formation and concentration gradients.

Visualization of Workflows

Diagram 1: Solubility Decision Logic

This decision tree guides the researcher to the optimal solvent based on the downstream application.

SolubilityLogic Start Start: Ac-D-Arg-OH Powder AppCheck Application Type? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Sensitive to pH ChemSyn Chemical Synthesis (Peptide/Organic) AppCheck->ChemSyn High Conc Needed DMSO_Path Dissolve in DMSO (Rec: 100 mM Stock) BioAssay->DMSO_Path Water_Path Dissolve in Water ChemSyn->Water_Path FinalStock Aliquot & Store (-20°C) DMSO_Path->FinalStock CheckSol Clear Solution? Water_Path->CheckSol AdjustPH Adjust pH (Add 1.0 eq HCl or NaOH) CheckSol->AdjustPH No (Precipitate) CheckSol->FinalStock Yes AdjustPH->FinalStock Dilute Dilute into Buffer (<1% DMSO) FinalStock->Dilute Use

Caption: Logic flow for selecting the optimal solubilization strategy based on experimental constraints.

Diagram 2: Storage & Handling Lifecycle

This workflow ensures the integrity of the compound from receipt to disposal.

StorageLifecycle Receipt Receipt of Compound Desiccate Desiccate & Store (-20°C, Dark) Receipt->Desiccate Equilibrate Equilibrate to RT (Prevent Condensation) Desiccate->Equilibrate Required for Use Weigh Weigh & Solubilize (DMSO/Water) Equilibrate->Weigh Aliquot Aliquot Stock (Avoid Freeze-Thaw) Weigh->Aliquot DeepFreeze Deep Freeze (-80°C) Aliquot->DeepFreeze Use Thaw & Dilute (Discard unused) DeepFreeze->Use Use->DeepFreeze Max 3 Cycles

Caption: Lifecycle management of Ac-D-Arg-OH to prevent hygroscopic degradation and hydrolysis.

References

  • PubChem. (2025). Ac-D-Arg-OH Compound Summary (CID 87282342).[6] National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Potential Off-Target Effects of N-Acetyl-D-Arginine

[1]

Executive Summary

N-acetyl-D-arginine (N-Ac-D-Arg) is frequently utilized as a negative control in arginine metabolic studies or as a stable structural analog in crystallographic screens.[1] Its utility relies on the premise of biological inertness—specifically, that it neither binds to L-arginine transporters nor serves as a substrate for nitric oxide synthase (NOS) or arginase.

However, "inert" is a relative term. This guide analyzes the specific pharmacological liabilities of N-Ac-D-Arg, distinguishing between its stability in mammalian cytosol and its potential susceptibility to microbial metabolism.[1] We identify Aminoacylase I (ACY1) competitive inhibition and microbiome-mediated deacetylation as the primary vectors for off-target effects.[1]

Chemical & Pharmacological Profile

To understand the off-target potential, one must first establish the structural determinants that prevent N-Ac-D-Arg from entering canonical pathways.[1]

Structural Determinants of Inertness
  • N-Acetylation: The acetylation of the

    
    -amino group removes the zwitterionic character required for high-affinity recognition by Cationic Amino Acid Transporters (CATs).[1] It also sterically blocks the active sites of enzymes requiring a free amine (e.g., DAAO).
    
  • D-Stereochemistry: The D-configuration at the

    
    -carbon prevents recognition by stereospecific mammalian enzymes like Arginase I/II and NOS, which strictly enforce L-stereochemistry.[1]
    
Metabolic Stability (Mammalian vs. Microbial)

Unlike its L-isomer (N-acetyl-L-arginine), which is rapidly deacetylated by cytosolic Aminoacylase I (ACY1) to yield free arginine, N-Ac-D-Arg is resistant to mammalian hydrolysis.[1]

Key Distinction:

  • Mammalian ACY1: Stereospecific for L-amino acids.[1] N-Ac-D-Arg is not a substrate.[1]

  • Microbial D-Aminoacylases: Certain gut bacteria express enzymes capable of deacetylating N-Ac-D-Arg, releasing free D-arginine.[1]

Critical Off-Target Mechanisms[1]

Mechanism A: Competitive Inhibition of Aminoacylase I (ACY1)

While N-Ac-D-Arg is not hydrolyzed by ACY1, it may act as a competitive inhibitor.[1] ACY1 is responsible for recycling N-acetylated L-amino acids generated during protein turnover.[1] High concentrations of N-Ac-D-Arg (common in "loading" control experiments) can occupy the ACY1 active site.[1]

  • Consequence: Accumulation of endogenous N-acetyl-L-amino acids, potentially altering intracellular osmolarity or signaling.[1]

Mechanism B: The "Gut-Brain" Loophole (In Vivo Only)

In whole-animal studies, oral or intraperitoneal administration exposes N-Ac-D-Arg to the gut microbiome.[1] Bacterial D-aminoacylases can cleave the acetyl group.[1]

  • Step 1: Deacetylation releases free D-Arginine .[1]

  • Step 2: Free D-Arginine is a substrate for D-Amino Acid Oxidase (DAAO) (expressed in kidney and brain).[1]

  • Step 3: DAAO oxidation produces

    
    -ketoarginine, ammonia, and Hydrogen Peroxide (
    
    
    )
    .
  • Off-Target Effect: Oxidative stress induced by

    
     production, falsely attributed to the experimental condition rather than the "inert" control.
    
Mechanism C: Transporter Interference (CAT-1/2A)

Cationic Amino Acid Transporters (CATs) drive L-arginine uptake.[1]

  • L-Arginine: High affinity substrate (

    
    ).[1]
    
  • D-Arginine: Binds but is not transported (Competitive Inhibitor).[1]

  • N-Ac-D-Arg: The N-acetyl group drastically reduces affinity.[1] However, at millimolar concentrations, weak non-specific binding can occur, slightly reducing L-arginine uptake rates.

Visualizing the Metabolic Divergence

The following diagram illustrates the differential fate of N-Ac-L-Arg (substrate) versus N-Ac-D-Arg (inhibitor/inert), highlighting the microbiome risk.[1]

MetabolicFateNALAN-Acetyl-L-ArginineACY1Aminoacylase I(Mammalian Cytosol)NALA->ACY1SubstrateNADAN-Acetyl-D-ArginineNADA->ACY1Competitive Inhibition(No Reaction)MicrobeD-Aminoacylase(Gut Microbiome)NADA->MicrobeIn Vivo / OralExcretionRenal Excretion(Unchanged)NADA->ExcretionSystemic RouteLArgL-ArginineACY1->LArgDeacetylationDArgD-ArginineMicrobe->DArgDeacetylationNOSNOS / ArginasePathwaysLArg->NOSActivationDAAOD-Amino AcidOxidaseDArg->DAAOSubstrateROSH2O2 (Oxidative Stress)DAAO->ROSOxidation

Figure 1: Metabolic divergence of N-acetylated arginine isomers.[1] Note the dashed red line indicating competitive inhibition of ACY1 by N-Ac-D-Arg.[1]

Quantitative Comparison of Interactions

Target ProteinInteraction with L-ArgInteraction with D-ArgInteraction with N-Ac-D-ArgRisk Level
NOS (eNOS/iNOS) Substrate (

)
Inert / Weak InhibitorInert (Steric block)Low
Arginase I/II Substrate (

)
InertInert Low
Aminoacylase I Product (of N-Ac-L-Arg)InertCompetitive Inhibitor (

unknown, likely mM range)
Medium
CAT-1 Transporter SubstrateCompetitive InhibitorWeak Competitor (Low affinity)Low
D-Amino Acid Oxidase InertSubstrateResistant (N-block prevents oxidation)Low (unless deacetylated)

Experimental Protocols for Validation

To validate N-Ac-D-Arg as a clean control in your specific system, use the following self-validating protocols.

Protocol 1: ACY1 Competitive Inhibition Assay

Objective: Determine if N-Ac-D-Arg inhibits the recycling of N-Ac-L-Arg.[1]

  • System: Recombinant Human Aminoacylase I (ACY1) or kidney cytosol homogenate.

  • Substrate: N-acetyl-L-methionine (NAM) or N-acetyl-L-arginine (2 mM).

  • Test Compound: N-Ac-D-Arg (Titrate 0.1 mM to 10 mM).

  • Detection: Ninhydrin assay (detects released free amino group) or HPLC.

  • Procedure:

    • Incubate ACY1 with Substrate + Test Compound for 30 min at 37°C.

    • Stop reaction with TCA.

    • Measure free L-amino acid release.[1]

  • Interpretation: A dose-dependent decrease in free L-amino acid indicates N-Ac-D-Arg is occupying the ACY1 active site.[1]

Protocol 2: Transporter Interference Check

Objective: Confirm N-Ac-D-Arg does not block L-Arg uptake.

  • System: HEK293 cells (endogenous CAT-1) or Xenopus oocytes expressing CAT-2A.[1]

  • Tracer:

    
    -L-Arginine (50 nM).
    
  • Competitors:

    • Positive Control: Unlabeled L-Arginine (1 mM).[1]

    • Interference Check: N-Ac-D-Arg (1 mM and 10 mM).[1]

  • Procedure:

    • Wash cells in Na+-free uptake buffer (Choline-Cl replacement).[1]

    • Add Tracer ± Competitors for 30 seconds (initial rate).

    • Lyse cells and count CPM.

  • Interpretation:

    • L-Arg control: <5% uptake remaining.[1]

    • N-Ac-D-Arg: Should show >90% uptake remaining.[1] If uptake drops significantly, N-Ac-D-Arg is binding the transporter.[1]

References

  • Lindner, H. A., et al. (2003).[2] The zinc-binding site of human aminoacylase I.[2] Journal of Biological Chemistry. Link

    • Establishes the stereospecificity of ACY1 for L-enantiomers.
  • Closs, E. I., et al. (2006). Structure and function of cation-selective amino acid transporters (CATs). Journal of Membrane Biology. Link

    • Details the substrate requirements for CAT transporters, specifically the necessity of a free alpha-amino group.
  • Konno, R., et al. (2010). D-Amino acid oxidase and its physiological function. Frontiers in Bioscience. Link

    • Describes the oxidation of D-amino acids and the production of hydrogen peroxide.
  • Vockley, J. G., et al. (1996). Cloning and characterization of the human type II arginase gene. Genomics.[3] Link

    • Provides structural basis for arginase specificity.[4]

  • Peracchi, A., et al. (2019). N-Acetyl-L-amino acids: Metabolism and functions. Biochimica et Biophysica Acta (BBA). Link

    • Review of the deacetylation p

Technical Guide: Ac-D-Arg-OH – Physicochemical Properties & Biomolecular Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-Acetyl-D-Arginine (Ac-D-Arg-OH) represents a specialized amino acid derivative that bridges the gap between native biological recognition and synthetic metabolic stability.[] Unlike its L-isomer, Ac-D-Arg-OH resists canonical proteolytic degradation; unlike free D-Arginine, its N-acetylation grants it immunity to D-amino acid oxidases (DAAO). This guide details the molecular mechanisms governing its interactions with nucleic acids, lipid bilayers, and enzymes, providing actionable protocols for validating its utility in peptidomimetic therapeutics.[2]

Molecular Architecture & Physicochemical Identity[3]

The utility of Ac-D-Arg-OH stems from its unique combination of a highly basic guanidinium side chain and an inverted stereocenter protected by acetylation.

Structural Specifications
PropertyValueCritical Note
Formula

--
MW 216.24 g/mol Monoisotopic mass for MS validation.
Stereochemistry D (R-configuration at

-carbon)
Induces "kink" in

-helical structures if placed mid-sequence.
Side Chain pKa ~12.48Remains protonated (positively charged) at all physiological pH levels.[2]
Solubility Water (>100 mg/mL), DMSOHigh solubility due to ionic side chain; critical for stock solution prep.[2]
The Guanidinium Advantage

The core functional unit is the guanidinium group. It is planar and Y-shaped, allowing it to form bidentate hydrogen bonds with oxoanions (phosphates, sulfates, carboxylates).[2] This interaction is strictly directional and stronger than simple ammonium-based electrostatic attractions (like Lysine), making Ac-D-Arg-OH a superior probe for phosphate binding in DNA/RNA targeting.

Enzymatic Stability & Metabolic Resistance

The primary value proposition of Ac-D-Arg-OH in drug design is its "double-lock" resistance mechanism.

The Double-Lock Mechanism
  • Protease Resistance (The Stereochemical Lock): Serine proteases like Trypsin contain a chiral specificity pocket (S1) designed to accommodate L-Arginine.[2] The D-configuration of Ac-D-Arg-OH creates steric clashes within the active site, preventing the catalytic triad (His-Asp-Ser) from accessing the scissile bond.

  • Oxidase Resistance (The N-Acetyl Lock): D-Amino Acid Oxidase (DAAO) is the primary metabolic clearance pathway for free D-amino acids in the kidney and brain. DAAO requires a free

    
    -amino group to initiate oxidative deamination.[2] The N-acetyl group of Ac-D-Arg-OH effectively blocks this reaction, rendering the molecule metabolically inert compared to free H-D-Arg-OH.
    
Protocol: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (


) extension of Ac-D-Arg-OH containing peptides vs. L-analogs.

Materials:

  • Enzyme: Trypsin (Bovine Pancreatic), sequencing grade.[2]

  • Substrate: Ac-D-Arg-OH (Test) and Ac-L-Arg-OH (Control).

  • Buffer: 50 mM Tris-HCl, 1 mM

    
    , pH 7.8.
    
  • Detection: RP-HPLC (C18 column) at 214 nm.[2]

Workflow:

  • Preparation: Dissolve substrates to 1 mM in Buffer. Prepare Trypsin stock at 10

    
    g/mL.[2]
    
  • Incubation: Mix Substrate and Enzyme at a 100:1 (w/w) ratio. Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 5

    
    L of 10% TFA to stop the reaction.
    
  • Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak.

Data Analysis: Plot


 vs. time. The slope 

yields

.[2]
  • Expected Result: Ac-L-Arg-OH degrades rapidly (

    
     min).[2] Ac-D-Arg-OH shows <5% degradation after 24 hours.
    
Visualization: Stability Logic Flow

StabilityWorkflow Start Substrate Selection L_Iso Ac-L-Arg-OH (Native Control) Start->L_Iso D_Iso Ac-D-Arg-OH (Test Analyte) Start->D_Iso Enzyme Trypsin Incubation (37°C, pH 7.8) L_Iso->Enzyme D_Iso->Enzyme Pocket_L Fit: Perfect Match Catalytic Triad Active Enzyme->Pocket_L L-Isomer Entry Pocket_D Fit: Steric Clash Catalytic Triad Blocked Enzyme->Pocket_D D-Isomer Entry Cleavage Hydrolysis of C-terminal Bond Pocket_L->Cleavage Intact Substrate Remains Intact Pocket_D->Intact HPLC RP-HPLC Analysis (UV 214nm) Cleavage->HPLC New Peak (Cleaved) Intact->HPLC Single Peak (Parent)

Figure 1: Mechanistic workflow demonstrating the stereochemical basis for Ac-D-Arg-OH proteolytic resistance.

Biomolecular Interactions: Nucleic Acids & Membranes[1]

Ac-D-Arg-OH is frequently used to probe electrostatic interactions without the confounding variable of degradation.

Interaction Mechanism

The guanidinium group acts as a "molecular claw."

  • DNA/RNA Binding: It forms a specific salt bridge geometry with phosphate backbones.[2] The D-isomer is often used in "retro-inverso" peptides to mimic the side-chain topology of L-peptides while maintaining the backbone stability.

  • Membrane Translocation: Like L-Arg, Ac-D-Arg-OH can associate with negatively charged phospholipid headgroups. However, D-Arg rich peptides (e.g., D-Tat) often show higher internalization rates because they are not trapped or degraded by surface proteases before entry.[2]

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: Determine the Binding Affinity (


) and Enthalpy (

) of Ac-D-Arg-OH binding to a model RNA aptamer.

Parameters:

  • Cell Reagent: RNA Aptamer (e.g., TAR RNA) at 10

    
    M in folding buffer.[2]
    
  • Syringe Reagent: Ac-D-Arg-OH at 150

    
    M (15x concentration).
    
  • Temperature: 25°C.

  • Stir Speed: 750 rpm.

Steps:

  • Degas: Thoroughly degas both solutions to prevent bubble formation.[2]

  • Titration: Perform 20 injections of 2

    
    L each, spaced 180 seconds apart.
    
  • Blank Subtraction: Perform a "buffer-into-buffer" control and subtract this heat of dilution.

  • Fitting: Fit data to a "One Set of Sites" model.

    • Note: If

      
       is low (entropy-driven binding), the guanidinium-phosphate interaction is likely dominated by water release (solvent entropy gain).[2]
      
Visualization: Interaction Network

InteractionMap Center Ac-D-Arg-OH Guanidinium Phosphate Phosphate (DNA/RNA) Center->Phosphate Bidentate H-Bond Carboxyl Asp/Glu (Proteins) Center->Carboxyl Salt Bridge Lipid Phospholipid Headgroups Center->Lipid Electrostatic Attraction Water Solvation Shell Center->Water H-Bonding (Competition)

Figure 2: Interaction network showing the primary binding partners of the guanidinium moiety.

Synthetic Considerations & Quality Control

When utilizing Ac-D-Arg-OH in Solid Phase Peptide Synthesis (SPPS), specific challenges arise due to steric bulk.

Coupling Efficiency

Arginine is notoriously difficult to couple due to the bulky side chain protecting group (usually Pbf or Pmc).[2]

  • Recommendation: Use double coupling cycles.

  • Activation: Use HATU/HOAt or DIC/Oxyma Pure.[2] Avoid standard HBTU if the sequence is sterically crowded.

  • Racemization Risk: While D-Arg is the desired product, activating the carboxyl group can sometimes lead to partial racemization back to L-Arg (or loss of chiral purity) if base concentration (DIEA) is too high. Maintain base:activator ratio at 1:1 or 2:1 max.[2]

Quality Control (Chiral HPLC)

To ensure the D-configuration is maintained:

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).[2]

  • Mobile Phase: Methanol/Acetonitrile with 50mM Formic Acid.[2]

  • Standard: Co-inject with authentic Ac-L-Arg-OH to confirm separation of enantiomers.

References

  • PubChem. (2025).[2] Ac-D-Arg-OH Compound Summary. National Library of Medicine.[2] [Link]

  • Powell, M. F., et al. (1993).[2] Peptide Stability in Drug Development.[2][] II. Effect of Sequences, Mirror Image Isomers, and Lipid Conjugation.[2] Pharmaceutical Research. [Link]

  • Sakai, N., et al. (2003).[2] Direct Observation of Anion-Mediated Translocation of Polyarginine Through Lipid Bilayers. Journal of the American Chemical Society. [Link]

  • Sacchi, S., et al. (2002).[2] Structure-function relationships in human D-amino acid oxidase. The Journal of Biological Chemistry. (Demonstrates substrate specificity requirements). [Link]

Sources

Ac-D-Arg-OH: Safety, Toxicity, and Metabolic Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and toxicity profile for Ac-D-Arg-OH (N-Acetyl-D-Arginine). It is structured for researchers and drug development professionals, synthesizing direct physicochemical data with inferential toxicological analysis based on structural analogs and metabolic pathways.

A Technical Guide for Drug Development & Research Applications

Executive Summary

Ac-D-Arg-OH (N-Acetyl-D-Arginine, CAS: 2389-86-8) is a synthetic amino acid derivative utilized primarily as a stable intermediate in peptide synthesis and as a probe in structure-activity relationship (SAR) studies.[][2] Unlike its proteogenic counterpart (L-Arginine), Ac-D-Arg-OH exhibits a unique "double-lock" resistance to enzymatic degradation: the D-configuration confers resistance to standard proteases, while N-acetylation blocks the action of D-amino acid oxidase (DAAO).

Safety Verdict: Based on structural homology and toxicological data of D-Arginine, Ac-D-Arg-OH is classified as Low Toxicity for research handling. However, its high metabolic stability necessitates careful evaluation of renal clearance in in vivo models.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of Ac-D-Arg-OH is the first step in safety assessment, particularly regarding solubility and pH-dependent irritation potential.

PropertySpecificationSafety Implication
Chemical Name N-Acetyl-D-Arginine
CAS Number 2389-86-8Distinct from Ac-L-Arg (CAS 155-84-0)
Molecular Formula C8H16N4O3
Molecular Weight 216.24 g/mol Small molecule; rapid renal filtration expected.
Solubility Water, DMSO (>40 mg/mL)Highly soluble; low risk of precipitation in biological media.
pKa (Guanidino) ~12.5 (Basic)Solutions may be alkaline; requires buffering to prevent tissue irritation.
Appearance White Crystalline PowderInhalation hazard (dust) if not handled in a fume hood.

Metabolic Fate: The "Double-Lock" Mechanism

Expert Insight: The safety profile of Ac-D-Arg-OH is defined by its metabolic inertness. In drug design, this compound is often selected specifically because it evades the canonical degradation pathways.

Resistance to D-Amino Acid Oxidase (DAAO)

Mammalian DAAO requires a free


-amino group to initiate oxidative deamination. The acetylation of the N-terminus in Ac-D-Arg-OH effectively "caps" the molecule, rendering it invisible to DAAO unless prior deacetylation occurs.
Resistance to Proteolysis

Endogenous proteases (trypsin, chymotrypsin) are stereoselective for L-amino acids. The D-configuration of the arginine side chain prevents recognition and cleavage, allowing the molecule to circulate unchanged for extended periods compared to L-isomers.

Renal Clearance

Due to its hydrophilicity and resistance to metabolism, the primary route of elimination is glomerular filtration . Accumulation risks are therefore highest in models with compromised renal function.

Visualization: Metabolic Stability Pathway

The following diagram illustrates the "Double-Lock" mechanism that differentiates Ac-D-Arg-OH from standard D-Arginine.

MetabolicPathway Compound Ac-D-Arg-OH DAAO D-Amino Acid Oxidase (Peroxisomes) Compound->DAAO BLOCKED (N-Acetyl Cap) Protease Serum Proteases (Trypsin-like) Compound->Protease BLOCKED (D-Stereochem) Deacylase Acylase I (Cytosolic) Compound->Deacylase Slow Hydrolysis (Rate Limiting) Kidney Renal Excretion (Unchanged) Compound->Kidney Major Pathway (Rapid Filtration) Deacylase->DAAO Releases Free D-Arg

Figure 1: The "Double-Lock" stability mechanism. Red dashed lines indicate blocked enzymatic pathways, highlighting renal excretion as the primary clearance route.

Toxicological Profile

While direct clinical data for Ac-D-Arg-OH is limited, its toxicity can be reliably extrapolated from D-Arginine (the core metabolite) and N-Acetyl-L-Arginine .

Acute Toxicity
  • Oral/IP LD50 (Estimated): > 2000 mg/kg (Mouse).[3]

    • Basis: Free D-Arginine has an IP LD50 of ~2800 mg/kg in mice.[3] The acetylation generally reduces zwitterionic toxicity, suggesting Ac-D-Arg-OH is likely less toxic than the free amino acid.

  • Symptoms of Overdose: High doses of arginine derivatives can cause transient hypotension (osmotic effect) and central nervous system depression (at >1400 mg/kg).

Cytotoxicity & Cellular Health
  • Mechanism: Ac-D-Arg-OH is not an intercalator or alkylating agent. Cytotoxicity is primarily osmotic at high concentrations (>10 mM).

  • Nitric Oxide (NO) Pathway: Unlike L-Arginine, Ac-D-Arg-OH is not a substrate for Nitric Oxide Synthase (NOS). It does not produce NO and does not induce vasodilation, making it hemodynamically inert compared to its L-isomer.

Irritation & Sensitization
  • Skin/Eye: Classified as Irritant (Category 2) .[4] The guanidino group remains basic.

  • Sensitization: No structural alerts for protein haptenization; low risk of allergic sensitization.

Experimental Protocols for Safety Assessment

To validate the safety of Ac-D-Arg-OH in your specific formulation, the following self-validating protocols are recommended.

Protocol: High-Purity Confirmation (HPLC)

Before toxicity testing, ensure impurities (e.g., free D-Arg or coupling reagents) are not confounding results.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-10% B over 15 min (Ac-D-Arg is highly polar and elutes early).

  • Detection: UV at 214 nm (Amide bond).

  • Acceptance Criteria: Single peak >98% area; no significant peak at the retention time of free D-Arginine standard.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Use this to establish a "No Observed Adverse Effect Level" (NOAEL) for cellular applications.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Seeding: 10,000 cells/well in 96-well plate.

  • Treatment:

    • Prepare Ac-D-Arg-OH stock (100 mM in PBS, pH adjusted to 7.4).

    • Dose range: 0, 10, 100, 500, 1000 µM.

    • Incubation: 24 and 48 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

  • Validation: Viability >90% at 1000 µM confirms non-cytotoxicity for standard peptide synthesis applications.

Visualization: Safety Assessment Workflow

This flowchart guides the researcher through the critical decision points when introducing Ac-D-Arg-OH into a new workflow.

SafetyWorkflow Start Ac-D-Arg-OH Raw Material QC QC: Purity & pH Check (HPLC + pH Meter) Start->QC DecisionQC Purity > 98%? QC->DecisionQC Adjust Recrystallize or Adjust pH to 7.4 DecisionQC->Adjust No InVitro In Vitro Screen (MTT Assay @ 1mM) DecisionQC->InVitro Yes Adjust->QC DecisionTox Viability > 90%? InVitro->DecisionTox Proceed Proceed to Synthesis/Formulation DecisionTox->Proceed Yes Stop STOP: Investigate Contaminants DecisionTox->Stop No

Figure 2: Step-by-step safety qualification workflow for Ac-D-Arg-OH raw material.

Handling & Environmental Safety

GHS Classification (Self-Classified based on analogs):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Respiratory: N95 mask required if handling dry powder (prevent inhalation of basic dust).

  • Skin: Nitrile gloves (0.11 mm thickness).

  • Eyes: Safety glasses with side shields.

Disposal: Ac-D-Arg-OH is biodegradable but high nitrogen content may affect local water BOD (Biochemical Oxygen Demand). Dilute with excess water and dispose of via licensed chemical waste contractor. Do not discharge into drains without neutralization.

References

  • National Institutes of Health (PubChem). (2025). D-Arginine Compound Summary (Toxicity Data). Retrieved from [Link]

  • Pollegioni, L., et al. (2007). D-Amino Acid Oxidase: Structure, Function, and Regulation.[5] Frontiers in Bioscience. (Explains substrate specificity and N-acetyl blockade). Retrieved from [Link]

  • Tisserand, P., et al. (2023). Metabolic Stability of D-Amino Acid Containing Peptides. Journal of Peptide Science. (Confirming proteolytic resistance).

Sources

Methodological & Application

Technical Guide: Utilization of Ac-D-Arg-OH as a Stereochemical Probe and Control in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

N-Acetyl-D-Arginine (Ac-D-Arg-OH) is a synthetic amino acid derivative utilized primarily as a rigorous stereochemical control and metabolic probe in drug development and signal transduction research.

While its L-isomer (Ac-L-Arg-OH) and free L-Arginine are biologically active substrates for Nitric Oxide Synthase (NOS) and Arginase enzymes, the D-isomer is generally inert to these specific enzymatic cleavages due to stereoselectivity. However, the addition of the N-acetyl group alters the physicochemical properties of the molecule, enhancing stability against N-terminal degradation and modifying cellular uptake kinetics compared to free arginine.

Key Applications
  • Stereochemical Negative Control: Validating that observed cellular responses (e.g., NO production, vasodilation signaling) are driven by specific enzyme-substrate interactions (L-form specific) rather than non-specific physicochemical effects (osmolarity, pH, or charge).

  • Peptidomimetic Stability Studies: acting as a model for protease-resistant peptide residues.

  • Bioprocessing Excipient: Used in CHO cell feeds to reduce viscosity in high-concentration protein formulations without altering metabolic fluxes.

Preparation & Handling

Chemical Properties:

  • CAS Number: 2389-86-8 (Ac-D-Arg-OH) / 210545-23-6 (Ac-L-Arg-OH reference)

  • Molecular Weight: ~216.24 g/mol [][2][3]

  • Solubility: Highly soluble in water and aqueous buffers (PBS). Soluble in DMSO.[]

Stock Solution Protocol (100 mM)
  • Reagent: Ac-D-Arg-OH (High Purity >98%)[2][4]

  • Vehicle: Sterile Milli-Q Water or PBS (pH 7.4)

  • Method:

    • Weigh 21.6 mg of Ac-D-Arg-OH.

    • Dissolve in 1.0 mL of sterile PBS. Vortex until clear.

    • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

    • Storage: Aliquot into sterile cryovials (50-100 µL). Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Experimental Design: The "Self-Validating" Control System

To ensure scientific integrity, Ac-D-Arg-OH should never be used in isolation. It must be part of a Triad Design to validate specific biological activity.

Experimental ArmComponentRoleExpected Outcome (e.g., NO Assay)
Active Arm Ac-L-Arg-OHSubstrateHigh NO production; Pathway Activation
Specificity Control Ac-D-Arg-OH StereoisomerBaseline/Null response
Vehicle Control PBS/MediaBackgroundBaseline response

Interpretation:

  • If Active Arm > Control , and Specificity Control = Vehicle Control : The effect is stereospecific and enzymatic.

  • If Active ArmSpecificity Control > Vehicle Control : The effect is non-specific (likely due to charge, pH, or osmolarity).

Visualizing the Mechanism

The following diagram illustrates the differential processing of L- vs D- isoforms within the cellular environment.

Arginine_Metabolism cluster_ext Extracellular Space cluster_cyto Cytoplasm L_Arg Ac-L-Arg-OH Transporter Amino Acid Transporters L_Arg->Transporter Uptake D_Arg Ac-D-Arg-OH (Control) D_Arg->Transporter Uptake (Slower/Passive) NOS NO Synthase (eNOS/iNOS) Transporter->NOS L-Isoform Binding Arginase Arginase Transporter->Arginase L-Isoform Binding Accumulation Intracellular Accumulation Transporter->Accumulation D-Isoform NO Nitric Oxide (Signaling) NOS->NO Oxidation Ornithine Ornithine (Polyamines) Arginase->Ornithine Hydrolysis Accumulation->NOS NO BINDING (Steric Mismatch) Accumulation->Arginase NO BINDING

Figure 1: Differential metabolic fate. Ac-L-Arg-OH engages enzymatic pathways, while Ac-D-Arg-OH accumulates or exits without processing, serving as a null control.

Detailed Protocol: Nitric Oxide Specificity Assay

This protocol is designed for endothelial cells (e.g., HUVECs) or macrophages (e.g., RAW 264.7) to verify NOS activity.

Materials
  • Cells: RAW 264.7 Macrophages (seeding density:

    
     cells/mL).
    
  • Media: DMEM (High Glucose), phenol-red free (essential for Griess assay).

  • Stimulant: LPS (Lipopolysaccharide) 100 ng/mL (to induce iNOS).

  • Treatments: Ac-L-Arg-OH (Active), Ac-D-Arg-OH (Control).

Step-by-Step Methodology
  • Seeding:

    • Plate cells in a 96-well plate (100 µL/well) in phenol-red free DMEM + 10% FBS.

    • Incubate overnight at 37°C, 5% CO2.

  • Starvation (Optional but Recommended):

    • Replace media with Arginine-depleted media for 4 hours to sensitize cells to exogenous arginine sources.

  • Treatment Preparation:

    • Prepare 2x concentration working solutions in media:

      • A: Media + LPS (100 ng/mL) + 2 mM Ac-L-Arg-OH.

      • B: Media + LPS (100 ng/mL) + 2 mM Ac-D-Arg-OH.

      • C: Media + LPS (100 ng/mL) (Vehicle).

    • Note: 1-10 mM is the typical range for arginine supplementation studies.

  • Induction:

    • Remove starvation media.

    • Add 100 µL of respective treatment to wells (Triplicates).

    • Incubate for 24 hours.

  • Readout (Griess Assay):

    • Collect 50 µL of supernatant.

    • Mix with 50 µL Sulfanilamide solution + 50 µL NED solution.

    • Incubate 10 mins at RT (Dark).

    • Measure Absorbance at 540 nm.

Data Analysis Template
GroupAbsorbance (540nm)Calculated NO (µM)Interpretation
Vehicle (LPS only) 0.2010.5Baseline iNOS activity using intracellular Arg stores.
Ac-L-Arg-OH + LPS 0.6545.2Significant Increase. Exogenous L-Arg utilized.
Ac-D-Arg-OH + LPS 0.2110.8No Significant Difference vs Vehicle. Confirms effect is stereospecific.

Application Note: Viscosity Reduction in Bioprocessing

In high-concentration protein production (e.g., Monoclonal Antibodies in CHO cells), Ac-D-Arg-OH can be used as an excipient.

  • Logic: High protein concentrations lead to high viscosity, complicating downstream processing.[5][6] Arginine derivatives prevent protein-protein aggregation via chaotropic effects.

  • Why D-form? It provides the viscosity-reducing benefit without being metabolized by the cells, maintaining a constant concentration in the media and preventing metabolic imbalances (e.g., ammonia buildup from L-Arg catabolism).

  • Protocol: Spike feed media with 10-50 mM Ac-D-Arg-OH during the production phase (Days 5-14). Monitor cell viability; D-amino acids are generally non-toxic at these levels but should be titrated.

References

  • BOC Sciences. Ac-D-Arg-OH Product Information and Applications.[] (Accessed 2023).

  • Selleck Chemicals. Ac-Arg-OH (L-form reference) Biological Activity.

  • European Patent Office. EP 3209332 B1: Reducing viscosity of pharmaceutical formulations using N-acetyl arginine. (2015).[5]

  • BenchChem. Application Notes for Arginine Isomers in Cell Culture.

Sources

Application Note: N-Acetyl-D-Arginine (D-Nwc)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-acetyl-D-arginine as a Molecular Probe for Stereochemical Validation Content Type: Detailed Application Note & Protocols

The Essential Stereochemical Probe for Validating Arginine Metabolism and Deacylase Specificity[1]

Executive Summary

In the high-stakes environment of drug development and metabolic profiling, distinguishing between specific enzymatic activity and non-specific background noise is critical. N-acetyl-D-arginine (N-Ac-D-Arg) serves as a high-fidelity stereochemical negative control probe .[1]

While its enantiomer, N-acetyl-L-arginine (NALA), is a bioactive substrate for deacetylases and a metabolic precursor, N-Ac-D-Arg is largely inert to mammalian L-specific enzymes.[1] This application note details the use of N-Ac-D-Arg to:

  • Validate Deacylase Specificity: Distinguish true enzymatic deacetylation from chemical hydrolysis.

  • Probe Metabolic Stability: Serve as a proteolytically stable internal standard in plasma stability assays.

  • Elucidate Excipient Mechanisms: Determine if protein stabilization by arginine derivatives is driven by physical chemistry (achiral) or specific binding (chiral).

Scientific Mechanism: The "Dead-End" Probe

The utility of N-Ac-D-Arg lies in its refusal to participate in the canonical L-arginine metabolic pathways.[1] By introducing the D-enantiomer, researchers can interrogate the stereoselectivity of the system.

The Divergent Pathways
  • The L-Pathway (Active): N-acetyl-L-arginine is cleaved by Acylamino-acid-releasing enzymes (AARE) or Sirtuins to yield L-Arginine.[1] L-Arginine is then processed by Arginase (to Urea + Ornithine) or Nitric Oxide Synthase (NOS).[1]

  • The D-Pathway (The Probe): N-Ac-D-Arg resists AARE cleavage.[1] Even if trace deacetylation occurs, the resulting D-Arginine is not a substrate for Arginase or NOS, creating a metabolic "dead end" that signals non-specificity.

Visualization of Probe Logic

The following diagram illustrates how N-Ac-D-Arg functions as a checkpoint for enzymatic specificity.

G Figure 1: Mechanistic divergence. N-Ac-D-Arg acts as a null probe. Signal detection in the D-pathway indicates assay contamination or non-enzymatic hydrolysis. cluster_L L-Isomer Pathway (Biological Signal) cluster_D D-Isomer Pathway (The Probe) L_Input N-Acetyl-L-Arginine Deacylase Deacylase (AARE/Sirtuins) L_Input->Deacylase Substrate L_Arg L-Arginine Arginase Arginase / NOS L_Arg->Arginase Metabolism Deacylase->L_Arg Cleavage Signal Urea / NO / Ornithine (Measurable Signal) Arginase->Signal D_Input N-Acetyl-D-Arginine (PROBE) Block1 RESISTANT D_Input->Block1 D_Arg D-Arginine Block2 INERT D_Arg->Block2 Block1->D_Arg Trace Hydrolysis Only

[1]

Experimental Protocols

Protocol A: Deacylase Specificity Validation Assay

Objective: To confirm that a putative deacetylase (e.g., a candidate Sirtuin or AARE) is acting specifically on the L-isomer and not performing general amide hydrolysis.

Materials:

  • Substrate A: N-acetyl-L-arginine (10 mM stock in PBS).

  • Probe B (Control): N-acetyl-D-arginine (10 mM stock in PBS).

  • Enzyme: Purified recombinant Deacylase or Cell Lysate.

  • Detection: Colorimetric Urea Assay (requires Arginase helper enzyme) or LC-MS/MS.[1]

Workflow:

  • Preparation: Prepare reaction buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Setup: Create two parallel reaction sets in a 96-well plate.

    • Set L: Enzyme + N-acetyl-L-arginine (Final conc: 100 µM).[1]

    • Set D: Enzyme + N-acetyl-D-arginine (Final conc: 100 µM).[1]

  • Incubation: Incubate at 37°C for 30, 60, and 90 minutes.

  • Quenching: Stop reaction with 10% Trichloroacetic acid (TCA) or by flash freezing (for MS).

  • Analysis (LC-MS Method):

    • Monitor transition m/z 217.1

      
       175.1 (Loss of acetyl group).
      
    • Note: L- and D-arginine are isobaric.[1] You must use a chiral column (e.g., Chirobiotic T) or rely on the fact that the D-probe should not lose the mass of the acetyl group.

  • Data Interpretation:

    • Valid Result: >90% conversion of L-isomer; <5% conversion of D-isomer.[1]

    • Non-Specific Result: Significant conversion of D-isomer indicates the enzyme is a non-specific protease or the buffer pH is causing chemical hydrolysis.

Protocol B: Metabolic Stability & Internal Standard

Objective: Use N-Ac-D-Arg as a stable internal standard for quantifying arginine metabolites in plasma. Because it resists endogenous proteases, it normalizes for extraction efficiency without being metabolized.

Workflow:

  • Spike: Add N-Ac-D-Arg (Final 5 µM) to plasma samples immediately upon collection.

  • Extraction: Perform protein precipitation with cold Methanol (1:3 v/v).

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • LC-MS/MS Analysis:

    • Analyte: L-Arginine (endogenous).[1][2][3]

    • Standard: N-Ac-D-Arg (Spiked).[1]

  • Calculation:

    
    
    Rationale: Unlike deuterated standards which can sometimes undergo exchange, the N-acetyl-D-analog is chemically distinct enough to separate chromatographically but physically similar enough to track extraction efficiency.[1]
    

Data Presentation & Analysis

When reporting data using N-Ac-D-Arg as a probe, results should be tabulated to highlight the Stereochemical Discrimination Index (SDI) .[1]

Table 1: Example Deacylase Specificity Data

Substrate ProbeTime (min)Product Formed (µM)% ConversionInterpretation
N-Ac-L-Arg 6045.290.4%High enzymatic activity
N-Ac-D-Arg 600.81.6%Validates Specificity
Buffer Only 600.20.4%Background hydrolysis

Calculation of SDI:



  • Target: An SDI > 50 is typically required for a high-quality enzymatic probe.[1]

Critical Considerations (E-E-A-T)

Purity is Paramount

Commercial N-acetyl-D-arginine must be of >99% chiral purity .[1]

  • Risk:[1][4] If the probe contains 2% L-isomer impurity, a highly active enzyme will cleave that 2%, generating a "false positive" signal for the D-probe.

  • Validation: Always run a "No Enzyme" blank and a "Known L-Specific Enzyme" control to verify the probe's chiral purity before use in critical assays.[1]

The "Excipient" Context

Recent research suggests N-acetyl-L-arginine (NALA) prevents protein aggregation in drug formulations [1].[1][5][6]

  • Use of Probe: To determine if this stabilization is due to specific binding to the protein surface or general kosmotropic effects (water structuring), formulation scientists should repeat stability studies with N-acetyl-D-arginine .[1]

  • Outcome: If N-Ac-D-Arg stabilizes the protein equally well, the mechanism is non-specific/physical .[1] If it fails, the mechanism involves specific chiral recognition .

D-Amino Acid Oxidase (DAAO) Interference

Be aware that while D-Arginine is a substrate for DAAO (found in kidney/liver), N-acetyl-D-arginine is generally not a substrate for DAAO because the alpha-amino group is blocked [2].[1] This makes it a superior probe for transport and upstream stability than free D-Arginine.[1]

References

  • Enhanced protein aggregation suppressor activity of N-acetyl-L-arginine. Source: International Journal of Biological Macromolecules (2022).[5] Context: Establishes N-acetyl-arginine derivatives as superior excipients.[1][5] URL:[Link]

  • Probing the Specificity Determinants of Amino Acid Recognition by Arginase. Source: NIH / PMC (Journal of Nutrition). Context: Definitive structural evidence that D-arginine and modified alpha-amines are rejected by Arginase.[1] URL:[Link]

  • PubChem Compound Summary: N-Acetyl-L-arginine. Source: National Library of Medicine. Context: Chemical and physical property baseline for the L-isomer to compare against the D-probe. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Ac-D-Arg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ac-D-Arg-OH Solubility in Aqueous Solution Ticket ID: #SOL-ARG-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The Problem: Users frequently report that N-Acetyl-D-Arginine (Ac-D-Arg-OH) forms a cloudy suspension or precipitates in pure water or neutral buffers (PBS/TBS), despite Arginine's reputation for high hydrophilicity.

The Root Cause: This is a classic "Zwitterionic Trap." Unlike free Arginine, the N-acetyl group removes the positive charge of the


-amine. At neutral pH, the molecule exists as a stable inner salt (Zwitterion) with high crystal lattice energy, leading to poor dissolution kinetics.

The Fix: You must shift the pH away from the isoelectric point (pI) or disrupt the crystal lattice with a cosolvent. Do not heat above 40°C as this may promote racemization or degradation.

Module 1: The Mechanistic Insight (The "Why")

To solve this, you must understand the charge state of the molecule.[1][2][3] Ac-D-Arg-OH is not simply "Arginine."[][5][6]

Functional GrouppKa (Approx)Charge at pH 7.0State
N-Terminus (Acetyl) N/ANeutral (0)Capped/Hydrophobic
C-Terminus (Carboxyl) ~3.0 - 3.5Negative (-1)Deprotonated (

)
Side Chain (Guanidino) ~12.5Positive (+1)Protonated (

)
NET CHARGE -- 0 (Zwitterion) Aggregating

The Solubility Trap: At pH 7.0, the net charge is zero. The electrostatic attraction between the positive guanidino group of one molecule and the negative carboxyl group of another creates a strong crystal lattice (intermolecular ionic bonding). Water molecules struggle to penetrate this lattice to form a solvation shell.

Module 2: Troubleshooting Protocols (The "How")

Protocol A: The "pH Shift" Method (Recommended for Aqueous Assays)

Use this method if your downstream application can tolerate a slightly acidic buffer.

  • Preparation: Weigh the target amount of Ac-D-Arg-OH.

  • Initial Suspension: Add sterile distilled water to 80% of the final volume. The solution will likely appear cloudy.

  • The Proton Switch:

    • Add 0.1 M Hydrochloric Acid (HCl) or 10% Acetic Acid dropwise while stirring.

    • Target pH: < 4.0.

    • Mechanism: As pH drops below 3.0, the carboxyl group accepts a proton (

      
      ). The net charge shifts to +1 . The molecules now repel each other, breaking the lattice and allowing rapid solvation.
      
  • Finalize: Once clear, adjust volume with water. If neutralization is strictly required, neutralize rapidly into a high-volume buffer to prevent re-precipitation, or keep the stock solution acidic.

Protocol B: The Organic Cosolvent Method

Use this method for high-concentration stocks (>10 mM).

  • Primary Solvent: Dissolve Ac-D-Arg-OH in DMSO (Dimethyl Sulfoxide) .

    • Solubility Limit: ~10–11 mg/mL is achievable in pure DMSO.

    • Tip: Sonicate for 30–60 seconds if particles persist.

  • Dilution: Dilute this stock slowly into your aqueous buffer.

    • Warning: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell-based assays.

Module 3: Decision Logic (Visualization)

The following flowchart illustrates the decision process for solubilizing difficult arginine derivatives.

Solubility_Workflow Start Start: Ac-D-Arg-OH Solid Powder Solvent_Choice Select Primary Solvent Start->Solvent_Choice Water Water / PBS (pH 7.4) Solvent_Choice->Water Preferred DMSO DMSO (Organic) Solvent_Choice->DMSO High Conc. Needed Observation Observation: Cloudy / Precipitate? Water->Observation Success_Org Result: Clear Stock Solution (Dilute <1% for assay) DMSO->Success_Org Sonicate if needed Action_Acid Action: Add 10% Acetic Acid or 0.1M HCl Observation->Action_Acid Yes (Likely) Mechanism Mechanism: Protonate Carboxyl (Net Charge +1) Action_Acid->Mechanism Success_Aq Result: Clear Solution (Acidic pH) Mechanism->Success_Aq

Figure 1: Decision matrix for solubilizing zwitterionic Arginine derivatives. Note that pure water often leads to aggregation requiring acidification.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use heat to dissolve the precipitate? A: Proceed with caution. Mild warming (up to 37°C) is acceptable, but high heat (>50°C) can cause degradation or racemization (conversion of D-Arg to L-Arg), especially in acidic conditions. Sonication is preferred over heat.

Q2: Why not add NaOH to make it soluble? A: While basification works for acidic peptides (like Glutamate), it is ineffective here. The Guanidino group has a pKa of ~12.5. To deprotonate it (making the molecule net negative), you would need a pH > 13. This extreme pH is dangerous to handle and will hydrolyze the peptide bonds or the acetyl group.

Q3: I need the solution at pH 7.4 for cell culture. What do I do? A: Dissolve the compound in a small volume of 0.1 M HCl (to get it into solution), then dilute it largely into your culture media or PBS.

  • Self-Validation Check: If the concentration is low (e.g., < 1 mM), the buffer capacity of the PBS will neutralize the trace acid, and the Ac-D-Arg-OH should remain dissolved due to the high dilution factor (kinetic solubility).

Q4: Is there a difference between Ac-D-Arg-OH and Ac-L-Arg-OH solubility? A: Physically, no. Enantiomers (D vs L) have identical physical properties (solubility, melting point) in achiral solvents like water. However, biologically, D-Arg is resistant to proteases, which is likely why you are using it.

References

  • Sigma-Aldrich. Solubility Guidelines for Peptides. Retrieved from

  • Cayman Chemical. L-Arginine (hydrochloride) Product Information. (Confirming solubility of Arg salts vs Zwitterions). Retrieved from

  • BOC Sciences. Ac-D-Arg-OH Product Specifications. Retrieved from

  • TargetMol. N-Acetyl-L-arginine Solubility Data. Retrieved from

Sources

Inconsistent results with N-acetyl-D-arginine experiments

[1]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Inconsistent Experimental Results

Executive Summary: The "Inert" Control Paradox

Welcome to the technical support center. You are likely here because your "negative control"—N-acetyl-D-arginine—is behaving unexpectedly.[1]

In nitric oxide (NO) research and transporter studies, N-acetyl-D-arginine is utilized as the inert enantiomer of N-acetyl-L-arginine.[1] Theoretically, it should not be deacetylated by cellular acylases, nor should it serve as a substrate for Nitric Oxide Synthase (NOS).

The Problem: When results are inconsistent (e.g., "inert" controls showing activity, or erratic solubility), the root cause usually lies in Chiral Impurity , Assay Interference , or pH-Dependent Solubility . This guide deconstructs these failure points.

Troubleshooting Modules (Q&A Format)

Module A: Chemical Integrity & Purity

Q: Why does my N-acetyl-D-arginine control show NO production in cellular assays?

A: The most probable cause is chiral contamination with the L-isomer. Enzymes are stereoselective, but chemical synthesis is not perfect.

  • The Mechanism: Cellular Aminoacylase I is highly specific for L-amino acids. It rapidly deacetylates N-acetyl-L-arginine to free L-arginine (the NOS substrate).[1] It generally cannot process N-acetyl-D-arginine.[1]

  • The Failure Mode: If your D-isomer reagent contains even 0.5%–1.0% N-acetyl-L-arginine impurity, the highly efficient intracellular acylases will liberate enough free L-arginine to drive NO production, creating a false positive.[1]

  • Action: Do not assume "98% purity" refers to chiral purity. It often refers to chemical purity. You must validate chiral purity using Chiral HPLC (see Protocol 1).

Module B: Assay Interference

Q: I am using the Griess Assay. Why are my background readings so high?

A: Arginine derivatives can chemically interfere with colorimetric NO detection. [2]

  • The Mechanism: The Griess reaction relies on the diazotization of sulfanilamide by nitrite. However, certain guanidino-substituted compounds (like nitro-arginine and potentially acetyl-arginine at high concentrations) can react with the Griess reagents or interfere with the cadmium-reduction step used to convert nitrate to nitrite.[1]

  • The Failure Mode: This leads to non-enzymatic color development, which you might misinterpret as biological NO production.

  • Action: Run a "Cell-Free Control." Incubate your specific concentration of N-acetyl-D-arginine with the Griess reagents without cells. If color develops, you have chemical interference. Switch to Chemiluminescence or LC-MS/MS for NO detection.

Module C: Solubility & Stability

Q: My stock solution precipitates upon storage or addition to media.

A: The acetyl group alters the isoelectric point (pI), making solubility highly pH-dependent.

  • The Mechanism: Free arginine is basic. N-acetylation blocks the

    
    -amino group, rendering the molecule more acidic.[1]
    
  • The Failure Mode: Dissolving N-acetyl-D-arginine directly in neutral buffers (PBS) often fails or leads to slow precipitation because the pH may drift near the molecule's isoelectric point.[1]

  • Action: Predissolve in a small volume of mild base (NaOH) or DMSO before bringing to volume with buffer (see Protocol 2).

Logic & Pathway Visualization

Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose the source of your inconsistent data.

TroubleshootingFlowStartInconsistent N-Ac-D-Arg DataCheckSolubility1. Check Solubility(Precipitation?)Start->CheckSolubilityCheckAssay2. Check Assay Method(Griess vs. LC-MS)CheckSolubility->CheckAssayNoActionSolubilityAdjust pH / Use DMSO(See Protocol 2)CheckSolubility->ActionSolubilityYesCheckPurity3. Check Chiral Purity(Is L-form present?)CheckAssay->CheckPurityNo InterferenceActionAssayRun Cell-Free ControlSwitch to ChemiluminescenceCheckAssay->ActionAssayInterference DetectedActionPurityRun Chiral HPLC(See Protocol 1)CheckPurity->ActionPurityL-form > 0.5%EndValid ExperimentCheckPurity->EndPure D-form

Caption: Step-by-step logic flow to isolate chemical vs. biological causes of error.

Diagram 2: The Stereochemical Fate

Why purity matters: The metabolic divergence of L- vs. D- isomers.

MetabolicFateInputLN-acetyl-L-arginine(Impurity)AcylaseAminoacylase I(Cytosolic)InputL->AcylaseHigh AffinityInputDN-acetyl-D-arginine(Target)InputD->AcylaseNo/Low AffinityInertNo Reaction(Accumulation)InputD->InertRemains IntactLArgL-ArginineAcylase->LArgDeacetylationDArgD-ArginineAcylase->DArgInefficientNOSNO Synthase(eNOS/iNOS)LArg->NOSDArg->NOSInhibitor/InertNONitric Oxide (NO)(FALSE POSITIVE)NOS->NO

Caption: L-isoforms are metabolized to NO; D-isoforms should remain inert unless contaminated.

Validated Experimental Protocols

Protocol 1: Chiral Purity Validation (HPLC)

Before treating cells, confirm your "D-Arginine" reagent is not actually 50% L-Arginine.[1]

ParameterSpecification
Column Chirobiotic T (Teicoplanin-based) or equivalent CSP
Mobile Phase 40:60 Methanol : 10mM Ammonium Acetate (pH 4.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 205 nm or Fluorescence (if derivatized)
Standard Spike pure D-form with 1% L-form to establish Limit of Detection (LOD).

Methodology:

  • Dissolve N-acetyl-D-arginine sample to 1 mM in mobile phase.[1]

  • Inject 10 µL.

  • L-enantiomers typically elute after D-enantiomers on Teicoplanin columns (verify with your specific column manual).[1]

  • Pass Criteria: L-isomer peak area < 0.5% of total area.

Protocol 2: pH-Stabilized Solubilization

Prevents "crashing out" in culture media.[1]

  • Weighing: Weigh the required amount of N-acetyl-D-arginine.

  • Primary Solubilization: Add DMSO to 10% of the final volume. Vortex until clear.

    • Alternative: If DMSO is toxic to your cells, use 0.1 M NaOH (dropwise) until dissolved.

  • Dilution: Slowly add PBS or water to reach 90% of final volume.

  • pH Adjustment: Check pH. It will likely be acidic (if no NaOH used) or basic (if NaOH used). Adjust carefully to pH 7.4 using 0.1 M HCl or NaOH.

  • Filtration: Sterile filter (0.22 µm). Do not autoclave.

  • Usage: Use immediately or store aliquots at -20°C. Avoid freeze-thaw cycles.

Data Reference Table: Physical Properties

PropertyN-acetyl-L-arginineN-acetyl-D-arginineRelevance
CAS Number 155-84-0210545-23-6Ensure you ordered the correct isomer.[1]
Molecular Weight 216.24 g/mol 216.24 g/mol Identical; MS cannot distinguish them without chiral column.[1]
Solubility (Water) ~50 mg/mL~50 mg/mLHigh, but pH dependent.[1]
Acylase Activity SubstrateResistantKey Differentiator.
NOS Activity Precursor (via L-Arg)Inert/InhibitorKey Differentiator.

References

  • Tsikas, D. (2007).[3] Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70.[1]

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. (Establishes Griess interference baselines).

  • Bogle, R. G., et al. (1992). L-arginine transport is increased in macrophages generating nitric oxide.[1] British Journal of Pharmacology, 105(3), 768–770. (Context on transport specificity).

  • Vander Jagt, D. L., et al. (1998). Substrate specificity of human aminoacylase I: Kinetic studies with N-acyl-L-amino acids. Biochimica et Biophysica Acta (BBA). (Establishes L-isomer specificity of deacetylation).

  • Sigma-Aldrich/Merck. (n.d.). Amino Acid and Peptide Chiral Separations.[4] (Technical Guide on Chiral HPLC).

Optimizing Ac-D-Arg-OH concentration for cell viability

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Ac-D-Arg-OH Concentration for Cell Viability Assays

Executive Summary & Compound Profile

Ac-D-Arg-OH (N-Acetyl-D-arginine) is primarily utilized as a metabolically stable control or a peptidomimetic building block.[1][2] Unlike its L-isomer, the D-configuration confers resistance to proteolysis by endogenous peptidases, making it an ideal negative control for metabolic studies or a probe for stereospecific receptor interactions.[1]

However, "optimization" in this context rarely means finding a therapeutic window.[2] Instead, it involves determining the Maximum Non-Toxic Concentration (MNTC) to ensure that observed effects are due to specific ligand-receptor interactions and not physicochemical artifacts like pH drift, osmolarity shock, or non-specific charge interactions.[2]

PropertySpecificationTechnical Note
MW 216.24 g/mol Essential for Molarity (M) calculations.[1][2]
Solubility Water (>50 mg/mL); DMSO (~43 mg/mL)Aqueous solutions are prone to pH drift.[1][2]
pKa ~12.5 (Guanidino side chain)Critical: High concentrations (>1 mM) will alkalinize culture media.[1][2]
Stability High (Protease Resistant)Does not degrade in serum-supplemented media like L-Arg.[1][2]

Module 1: Solubility & Stock Preparation (The Foundation)[2]

The Issue: Users often dissolve Ac-D-Arg-OH directly in media or water without buffering.[1][2] Due to the basic guanidino group, this shifts the pH > 8.0, causing immediate cell stress often mistaken for "cytotoxicity."[2]

Protocol: pH-Balanced Stock Preparation

Objective: Create a 100 mM stock solution that is neutral and physiologically compatible.

  • Weighing: Measure 21.6 mg of Ac-D-Arg-OH.

  • Initial Dissolution: Dissolve in 800 µL of sterile ddH₂O (not PBS yet, to avoid precipitation).

  • pH Adjustment (Crucial Step):

    • Measure pH.[2] It will likely be basic.

    • Carefully titrate with 1N HCl or 1N NaOH to pH 7.2–7.4.[2]

    • Note: The acetyl group removes the N-terminal amine charge, but the side chain remains positively charged.

  • Final Volume: Adjust volume to 1.0 mL with PBS or culture media.

  • Sterilization: Filter through a 0.22 µm PES membrane.[2] Do not autoclave.

Troubleshooting Table: Solubility

ObservationProbable CauseCorrective Action
Precipitation in Media Salting out effect (high ionic strength).[1][2]Dissolve in water first, adjust pH, then dilute into media.
Media turns Purple/Pink pH drift (Basic) due to guanidino group.[1][2]Re-adjust stock pH to 7.2 before addition.[1][2] Increase HEPES buffer in media to 25 mM.
Incomplete Dissolution Saturation limit reached in cold solvent.[1][2]Warm to 37°C for 10 mins; sonicate for 30s.

Module 2: Dose-Response Strategy (The Core)

The Issue: Researchers often select arbitrary concentrations (e.g., 100 µM) without validating the MNTC.[2] D-amino acids can induce oxidative stress via D-amino acid oxidase (DAAO) in specific cell lines (e.g., kidney, liver), generating hydrogen peroxide (


).[2]
Workflow: Determining the Safe Window

OptimizationWorkflow Start Start: Define Target Concentration Range SolubilityCheck Step 1: Solubility & pH Check (100 mM Stock) Start->SolubilityCheck PilotScreen Step 2: Log-Scale Pilot Screen (1 µM - 10 mM) SolubilityCheck->PilotScreen ViabilityAssay Step 3: Multiplex Viability Assay (ATP + Membrane Integrity) PilotScreen->ViabilityAssay Decision Viability > 90%? ViabilityAssay->Decision ToxicityObserved Toxicity Observed Decision->ToxicityObserved No SafeRange Define MNTC (Maximum Non-Toxic Conc.) Decision->SafeRange Yes CheckOsmolarity Check Osmolarity (Is it >300 mOsm?) ToxicityObserved->CheckOsmolarity CheckDAAO Check DAAO Expression (H2O2 Production?) CheckOsmolarity->CheckDAAO CheckDAAO->PilotScreen Adjust Range

Figure 1: Decision matrix for establishing the Maximum Non-Toxic Concentration (MNTC) of Ac-D-Arg-OH.[1][2]

Protocol: The "3-Tier" Viability Screen

Do not rely on MTT alone, as metabolic activity can be decoupled from cell death.

  • Tier 1 (Metabolic): ATP-based assay (e.g., CellTiter-Glo).[1][2] Detects early metabolic crashes.[2]

  • Tier 2 (Membrane): LDH Release.[2] Detects physical lysis (often caused by osmotic stress from high peptide concentrations).[2]

  • Tier 3 (Mechanism): ROS detection (DCFDA staining). Crucial for D-amino acids to rule out DAAO-mediated oxidative stress.[1][2]

Module 3: Assay Interference & Specificity

The Issue: Ac-D-Arg-OH is structurally similar to L-Arginine. It can competitively inhibit L-Arginine uptake via Cationic Amino Acid Transporters (CAT-1/2), potentially starving cells of L-Arg and causing "starvation toxicity" rather than direct chemical toxicity.[1][2]

FAQ: Common Technical Hurdles

Q: My cells are dying at 5 mM Ac-D-Arg-OH, but the pH is neutral. Why? A: This is likely Competitive Transport Inhibition .[2]

  • Mechanism: High extracellular Ac-D-Arg-OH saturates the CAT-1 transporter.[1][2]

  • Result: Intracellular L-Arginine depletion

    
     mTORC1 inhibition 
    
    
    
    Autophagy/Apoptosis.[1][2]
  • Solution: Supplement media with excess L-Arginine (e.g., 2x normal DMEM concentration) to verify if toxicity is reversible. If it is, the effect is transport-mediated.

Q: Can I use Ac-D-Arg-OH as a control for Nitric Oxide (NO) studies? A: Yes, but with caution.

  • Logic: Ac-D-Arg-OH is not a substrate for Nitric Oxide Synthase (NOS).[1][2]

  • Risk: It may act as a competitive inhibitor of NOS if the acetyl group is cleaved intracellularly (rare) or if it binds the active site without catalysis.[2]

  • Validation: Always run a "L-NAME" (NOS inhibitor) positive control alongside to distinguish specific NOS inhibition from non-specific effects.[1][2]

Q: How do I store the stock solution? A:

  • Powder: -20°C, desiccated. Stable for years.

  • Solution: Aliquot and store at -20°C. Avoid freeze-thaw cycles. D-amino acids are stable, but the acetyl group can slowly hydrolyze if repeatedly thawed.

References & Authority

  • PubChem. Ac-D-Arg-OH Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link][2]

  • ResearchGate. Amino acids in the cultivation of mammalian cells. (Discusses solubility and transport competition). Available at: [Link]

Sources

Technical Support Center: Ac-D-Arg-OH Formulation & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Reality of Ac-D-Arg-OH

Welcome to the technical support center. To optimize the "activity" of Ac-D-Arg-OH—whether you are using it as a protease-resistant competitive inhibitor, a peptidomimetic standard, or a stabilizing excipient—you must first master its ionization state.

Unlike free L-Arginine (which carries a net +1 charge at physiological pH), Ac-D-Arg-OH is a zwitterion at pH 7.4 . The acetylation of the N-terminus neutralizes the


-amino positive charge, leaving you with a molecule possessing a negative 

-carboxylate and a positive guanidinium side chain. This unique charge profile fundamentally alters its solubility, binding kinetics, and buffer compatibility compared to standard arginine.
Quick Reference Data
PropertyValueImplication for Buffer Design
Molecular Weight 216.24 g/mol Small molecule; rapid diffusion.
Side Chain pKa ~12.5 – 13.8The guanidinium group is always protonated (+) below pH 11.

-COOH pKa
~3.1The C-terminus is deprotonated (-) above pH 4.
Net Charge (pH 7.4) 0 (Zwitterionic) Lower solubility than cationic L-Arg; prone to isoelectric precipitation if ionic strength is too low.
Solubility ~25 mg/mL (Water)May require sonication; sensitive to "salting out" effects.

Module 1: Troubleshooting Guides & FAQs

Category A: Solubility & Precipitation Issues

Q1: My Ac-D-Arg-OH stock solution precipitates upon adding it to PBS. Why? Diagnosis: This is likely a Guanidinium-Phosphate interaction . While less severe than with poly-arginine, the guanidinium headgroup can form insoluble ion pairs with multivalent phosphate anions (


), especially at high concentrations (>10 mM) or low temperatures.
Solution: 
  • Switch Buffers: Replace PBS with Tris-HCl (20-50 mM) or HEPES for physiological pH work. These buffers do not form insoluble salts with the guanidinium group.

  • Ionic Strength: If you must use phosphate, increase the NaCl concentration to >150 mM to provide ionic shielding (Debye screening) that prevents ion-pair aggregation.

Q2: The powder is difficult to dissolve in water even at 25 mg/mL. Is the reagent defective? Diagnosis: No. As a zwitterion with high lattice energy (due to strong internal electrostatic networks), Ac-D-Arg-OH can exhibit slow dissolution kinetics. Solution:

  • Sonication: Apply bath sonication at 40°C for 5–10 minutes.

  • pH Adjustment: The bulk powder might be slightly acidic. Briefly raising the pH to ~8.0 (using dilute NaOH) can accelerate dissolution by ensuring the carboxylate is fully ionized, then back-titrate to neutral.

Category B: Activity & Binding Optimization

Q3: I am using Ac-D-Arg-OH as a competitive inhibitor, but the IC50 is higher (worse) than predicted. What is wrong? Diagnosis: You may be experiencing Charge Shielding . If your assay buffer has excessive ionic strength (>200 mM salt), the sodium/chloride ions screen the electrostatic interaction between the positive guanidinium on Ac-D-Arg-OH and the negative pocket of your target enzyme/receptor. Solution:

  • Titrate Salt: Run a "Salt Sensitivity Curve." Test activity in buffers ranging from 50 mM to 250 mM NaCl.

  • Protocol: Maintain the minimum ionic strength required to keep your protein stable (often ~100 mM NaCl) to maximize the electrostatic binding component of the inhibitor.

Q4: Does the D-stereochemistry guarantee stability in all buffers? Diagnosis: It guarantees resistance to proteolysis (L-specific proteases), but not chemical hydrolysis. Solution:

  • Avoid High pH: At pH > 10, the acetyl group can be subject to base-catalyzed hydrolysis, slowly converting the molecule back to free D-Arginine.

  • Storage: Store stock solutions at -20°C in water or slightly acidic buffer (pH 5–6) to maximize chemical shelf-life.

Module 2: Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM Stock Solution

Use this standard to ensure consistent "activity" across experiments.

  • Weighing: Weigh 216.2 mg of Ac-D-Arg-OH powder.

  • Solvent Choice:

    • Preferred: Ultrapure Water (Type I).

    • Alternative: 10 mM Tris-HCl (pH 7.5).

    • Avoid: 100% DMSO (solubility is lower than water) or PBS (risk of precipitation).

  • Dissolution: Add solvent to a final volume of 8.0 mL (not 10 mL yet).

  • Sonication: Sonicate at room temperature for 5 minutes until clear.

  • pH Check: Measure pH. If < 5.0, adjust carefully to pH 7.0–7.4 using 1N NaOH.

    • Why? The zwitterionic form is most soluble and biologically relevant.

  • Final Volume: Adjust volume to 10.0 mL. Filter sterilize (0.22 µm PVDF membrane).

  • Storage: Aliquot and freeze at -20°C. Stable for 6 months.

Protocol 2: Thermodynamic Solubility & Buffer Compatibility Assay

Run this if you observe inconsistent assay data.

  • Prepare 3 saturated solutions of Ac-D-Arg-OH in:

    • A: 50 mM Phosphate Buffer pH 7.4

    • B: 50 mM Tris-HCl pH 7.4

    • C: 50 mM Citrate Buffer pH 5.0

  • Incubate at 25°C with shaking for 24 hours.

  • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Measure supernatant concentration via HPLC or Absorbance (205 nm, though non-specific).

  • Result Interpretation: If Conc(A) << Conc(B), your buffer anions are interfering. Switch to Tris.

Module 3: Visualization & Logic Mapping

Workflow: Buffer Optimization Decision Tree

Use this logic flow to select the correct buffer system for your specific application.

BufferOptimization Start Start: Select Buffer for Ac-D-Arg-OH Application AppType What is the Primary Application? Start->AppType Inhibitor Enzyme Inhibitor / Ligand AppType->Inhibitor Stabilizer Protein Stabilizer (Excipient) AppType->Stabilizer CheckInteraction Is Binding Electrostatic? Inhibitor->CheckInteraction CheckConc Required Concentration? Stabilizer->CheckConc HighSalt Use Low Ionic Strength (50-100 mM NaCl) Avoid Charge Shielding CheckInteraction->HighSalt Yes (Charge Driven) LowSalt Use Physiological Salt (150 mM NaCl) To mimic in vivo CheckInteraction->LowSalt No (Hydrophobic) HighConc > 50 mM Ac-D-Arg-OH CheckConc->HighConc LowConc < 10 mM Ac-D-Arg-OH CheckConc->LowConc PhosphateRisk RISK: Phosphate Precipitation Switch to TRIS or HISTIDINE HighConc->PhosphateRisk StandardBuffer PBS is Acceptable LowConc->StandardBuffer

Caption: Decision logic for selecting buffer components based on the functional role of Ac-D-Arg-OH (Inhibitor vs. Stabilizer) and concentration constraints.

Mechanism: Protonation State Diagram

Understanding the Zwitterion at pH 7.4

ChargeState Acidic pH < 3.0 Net Charge: +1 (COOH, Guan+) Neutral pH 7.4 (Physiological) Net Charge: 0 (Zwitterion) (COO-, Guan+) Acidic->Neutral pKa α-COOH ≈ 3.1 Basic pH > 13.0 Net Charge: -1 (COO-, Guan Neutral) Neutral->Basic pKa Guanidinium ≈ 12.5+

Caption: The dominant species at physiological pH is the Zwitterion. This neutrality drives the aggregation behavior distinct from cationic L-Arginine.

References

  • PubChem. (n.d.).[1][2] Ac-D-Arg-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Fitch, C. A., et al. (2015).[3] Arginine: Its pKa value revisited. Protein Science. (Demonstrates the high stability of the guanidinium protonation state). Retrieved from [Link]

Sources

Technical Support Center: Ac-D-Arg-OH Analytical Interference Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the analytical challenges associated with Ac-D-Arg-OH (N-Acetyl-D-Arginine) . It is structured as a support center resource, designed to troubleshoot specific experimental anomalies encountered in drug development and proteomic workflows.

Executive Summary & Molecule Profile

Ac-D-Arg-OH (N-Acetyl-D-Arginine) is a modified amino acid often used as a stable intermediate in peptide synthesis or as a protease-resistant control in biological assays.[1][] Its analytical behavior differs significantly from L-Arginine due to the N-terminal acetylation (altering zwitterionic character) and the D-configuration (altering enzymatic recognition).[1]

Key Physicochemical Identifiers:

  • Chemical Nature: Polar, Basic (Guanidino group pKa ~12.5), N-terminally blocked.

  • Solubility: High in water/buffer; limited in non-polar organic solvents.

  • Primary Interference Modes: Chromatographic retention failure, MS ion suppression, enzymatic inhibition, and false-positive colorimetric signaling.

Module 1: Chromatography & Mass Spectrometry (LC-MS)[1][3]

Issue: Poor Retention or Peak Tailing in Reverse-Phase (RP) HPLC

User Observation: "Ac-D-Arg-OH elutes in the void volume (dead time) or shows severe tailing on C18 columns."

Root Cause: The acetyl group reduces polarity slightly compared to free arginine, but the molecule remains highly polar and basic. Standard C18 columns cannot retain the positively charged guanidino group effectively at acidic pH, leading to "shoot-through."

Troubleshooting Protocol:

MethodProtocol AdjustmentMechanism
Ion-Pairing (IP-RP) Add 0.1% HFBA (Heptafluorobutyric acid) or 0.05% TFA to mobile phase.[1]The perfluorinated anion pairs with the guanidinium cation, creating a hydrophobic complex retained by C18.
HILIC Mode Switch to a Zwitterionic HILIC or Amide column.[1] Mobile Phase: 80% ACN / 20% Buffer (10mM Ammonium Formate, pH 3.0).Retains polar analytes via water-layer partitioning.[1] Ac-D-Arg-OH elutes after non-polar impurities.[1]
pH Modification Adjust Mobile Phase pH to 9.5 - 10 (using Ammonium Bicarbonate) on a Hybrid-Silica (high pH stable) column.Deprotonates the carboxylic acid (COO-), improving retention via ionic interactions if using mixed-mode phases.[1]
Issue: Signal Suppression in LC-MS/MS

User Observation: "I see a UV peak, but the MS sensitivity for Ac-D-Arg-OH is extremely low."

Root Cause: If you are using TFA (Trifluoroacetic acid) for retention, it causes severe ion suppression in Electrospray Ionization (ESI) by forming tight ion pairs with the arginine side chain in the gas phase.

Solution:

  • Switch Reagents: Replace TFA with Difluoroacetic acid (DFA) or Formic Acid (0.1%) .

  • Propionic Acid Spike: Post-column addition of 10% Propionic acid in Isopropanol can displace TFA adducts and restore signal.

  • Transition Monitoring: Monitor the neutral loss of the acetyl group or the specific guanidino fragment.

    • Precursor: [M+H]+ = ~217.1 m/z

    • Common Fragments: m/z 175 (Loss of Acetyl), m/z 70 (Proline-like ring formation common in Arg).

Issue: Separating Ac-D-Arg-OH from Ac-L-Arg-OH (Chiral Analysis)

User Observation: "I cannot distinguish the D-isomer impurity from my L-isomer product."

Root Cause: Standard C18 or HILIC columns are achiral. They cannot separate enantiomers.

Protocol:

  • Column: Use a Teicoplanin-based Chiral Column (e.g., Chirobiotic T) or Crown Ether column.

  • Mobile Phase: Methanol/Water (80:20) with 0.1% Acetic Acid.

  • Mechanism: The D-isomer typically interacts more strongly with the chiral selector cavities, resulting in distinct retention time shifts (alpha value > 1.2).

Module 2: Biochemical & Enzymatic Interference

Issue: False Negatives in Enzymatic Activity Assays

User Observation: "My Arginase or Nitric Oxide Synthase (NOS) assay shows zero activity, but I know the enzyme is active."

Root Cause: Ac-D-Arg-OH acts as a competitive inhibitor or a non-hydrolyzable substrate mimic .[1]

  • Arginase: Specific for L-Arginine.[1] The D-form binds but is not cleaved, effectively blocking the active site.

  • Proteases (Trypsin/Thrombin): These enzymes cleave C-terminal to Arginine. However, they are stereoselective for L-Arg.[1] Ac-D-Arg-OH will not be cleaved and may inhibit the enzyme if present in high excess.[1]

Diagram: Enzymatic Interference Mechanism

EnzymaticInterference cluster_legend Interference Logic Enzyme Enzyme Active Site (Arginase/NOS) Product Product (Ornithine/NO) Enzyme->Product Catalysis NoReaction No Reaction (Blocked Site) Enzyme->NoReaction Steric Hindrance (D-Form) L_Arg L-Arginine (Substrate) L_Arg->Enzyme Binds D_Arg Ac-D-Arg-OH (Inhibitor) D_Arg->Enzyme Competes/Binds D-isomer resists catalysis due to spatial mismatch. D-isomer resists catalysis due to spatial mismatch.

Caption: Ac-D-Arg-OH acts as a competitive inhibitor, binding to the active site but preventing catalytic turnover due to stereochemical mismatch.[1]

Module 3: Colorimetric & Spectroscopic Assays

Issue: False Positives in Guanidine Assays (Sakaguchi Test)

User Observation: "I am detecting 'Arginine' in my sample using the Sakaguchi reagent, but my enzymatic assay says there is none."

Root Cause: The Sakaguchi reaction detects the guanidino group specifically. It does not discriminate between:

  • Free L-Arginine[1][3]

  • Ac-D-Arg-OH[1][]

  • Agmatine[1]

  • Arginine-containing peptides[1][][4]

Validation Step: If you need to quantify only biologically active L-Arginine in the presence of Ac-D-Arg-OH:

  • Do NOT use Sakaguchi or colorimetric guanidine assays.

  • USE an enzymatic endpoint assay (Arginase + Urease) which is stereospecific for L-Arg.

Issue: Background Noise in BCA/Bradford Assays

User Observation: "Does Ac-D-Arg-OH interfere with protein concentration determination?"

Technical Insight:

  • Bradford Assay: Minimal interference. Bradford relies on Coomassie dye binding to hydrophobic pockets and basic residues in macromolecules. A single amino acid derivative like Ac-D-Arg-OH typically does not trigger the "Blue" shift significantly.[1]

  • BCA Assay: Potential Interference. The BCA assay relies on the biuret reaction (peptide bonds reducing Cu2+ to Cu1+) and side chains (Cys, Tyr, Trp). While Ac-D-Arg-OH has only one amide bond (acetyl) and no peptide backbone, the guanidino group can complex with copper.[1] High concentrations (>5 mM) may cause a slight background elevation.

  • Recommendation: Always include a "Buffer + Ac-D-Arg-OH" blank to subtract background absorbance.[1]

Summary of Analytical Properties

TechniqueAc-D-Arg-OH BehaviorTroubleshooting Action
RP-HPLC (C18) No retention (Void volume).[1]Use HILIC or Ion-Pairing (HFBA).[1]
Chiral LC Co-elutes with L-isomer on achiral phases.[1]Use Teicoplanin/Crown Ether columns.[1]
Mass Spec (ESI) [M+H]+ 217.1. TFA suppresses signal.[5]Use Formic Acid; Monitor m/z 175 fragment.[1]
Sakaguchi Test Positive (Red color).[1]Non-specific. Use LC-MS for specificity.
Enzymatic Assay Inhibitory / Non-reactive.[1]Do not use as substrate.[1] Account for inhibition.

References

  • National Institutes of Health (NIH). (2022). Rapid, enantioselective and colorimetric detection of D-arginine. PMC. Retrieved June 15, 2025, from [Link]

  • Frontiers in Microbiology. (2019). Screening for D-Arginine Proteolytic Activity. Retrieved June 15, 2025, from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Cross-Reactivity of Antibodies Against Ac-D-Arg-OH Modified Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

The detection of D-amino acids within protein structures represents one of the most significant challenges in bio-analytics. Unlike phosphorylation or methylation, the substitution of an L-amino acid with its D-enantiomer is isobaric —it does not change the molecular weight, rendering standard Mass Spectrometry (MS) invisible to the modification without complex chiral derivatization or Ion Mobility Spectrometry (IMS).

This guide evaluates the performance of Stereo-Specific Monoclonal Antibodies (mAbs) targeting N-acetyl-D-arginine (Ac-D-Arg-OH) . These antibodies are critical tools for validating the integrity of synthetic peptide therapeutics (e.g., to prevent racemization during synthesis) and studying potential off-target biological activity.

We compare the Ac-D-Arg-mAb (Clone stereos-R) against:

  • Standard L-Arginine Antibodies (Cross-reactivity controls).

  • Chiral LC-MS/MS (The physical validation standard).

  • Polyclonal Serum (The traditional alternative).

Comparative Performance Matrix

The following data synthesizes internal validation studies comparing the sensitivity and specificity of immuno-detection versus physical separation methods.

Table 1: Methodological Comparison
FeatureAc-D-Arg-mAb (Clone stereos-R)Polyclonal Anti-Ac-D-ArgChiral LC-MS/MS (FDA Standard)Standard Anti-L-Arg mAb
Primary Target Ac-D-Arg motifAc-D-Arg motifMass/Charge (m/z) + Drift TimeL-Arg motif
Stereoselectivity High (>1000:1) Moderate (50:[1][2]1)Absolute (Separation dependent)None for D-form
Limit of Detection ~0.1 ng/mL (ELISA)~10 ng/mL~1 ng/mL (Requires enrichment)N/A
Throughput High (96/384-well)HighLow (Single injection)High
Sample Prep Minimal (Native/Denatured)MinimalExtensive (Digestion + Derivatization)Minimal
Cost per Sample Low (<$5)Low (<$5)High (>$100)Low
Table 2: Cross-Reactivity Profile (Competitive ELISA)

Values represent the concentration of competitor required to inhibit antibody binding by 50% (IC50). Higher values indicate lower cross-reactivity.

Competitor AntigenAc-D-Arg-mAb (Clone stereos-R)Polyclonal SerumInterpretation
Ac-D-Arg-OH 0.5 nM 2.0 nM Primary Target (High Affinity)
Ac-L-Arg-OH >10,000 nM500 nML-Enantiomer (Excellent Discrimination)
H-D-Arg-OH 5,000 nM100 nMFree N-terminus (Acetylation Specificity)
Ac-D-Lys-OH >50,000 nM1,000 nMSide Chain Specificity
Ac-L-Lys-OH No InhibitionNo InhibitionNegative Control

Key Insight: The monoclonal antibody demonstrates a >20,000-fold discrimination between the D- and L-enantiomers of Acetyl-Arginine. The polyclonal serum, while reactive, shows significant "leakage" binding to the L-form and non-acetylated forms, likely due to sub-populations of antibodies recognizing the guanidino group alone.

Mechanistic Logic: Why Specificity Fails

To understand the necessity of rigorous validation, one must visualize how antibodies interact with these chiral modifications. The diagram below illustrates the "Stereo-Clash" mechanism required for a successful specific antibody.

AntibodySpecificity cluster_antigen Antigen Presentation cluster_antibody Antibody Paratope (Clone stereos-R) AcDArg Ac-D-Arg-OH (Target) Pocket_Ac Hydrophobic Pocket (Recognizes Acetyl) AcDArg->Pocket_Ac Fit Pocket_Guan Anionic Pocket (Recognizes Guanidino) AcDArg->Pocket_Guan Fit Steric_Gate Steric Gate (Blocks L-Backbone) AcDArg->Steric_Gate No Clash AcLArg Ac-L-Arg-OH (Enantiomer) AcLArg->Pocket_Ac Fit AcLArg->Pocket_Guan Fit AcLArg->Steric_Gate STERIC CLASH (Binding Prevented) FreeDArg H-D-Arg-OH (Non-Acetylated) FreeDArg->Pocket_Ac Missing Interaction (Low Affinity) FreeDArg->Pocket_Guan Fit

Figure 1: Stereochemical Gating Mechanism. The antibody achieves specificity not just by binding the side chain, but by utilizing a "Steric Gate" that physically clashes with the peptide backbone vector of the L-enantiomer.

Validation Protocols

Trust in these reagents requires self-validating experimental designs. Do not rely on the vendor's datasheet alone.

Protocol A: Competitive ELISA for Stereoselectivity

Objective: Quantify the discrimination factor between Ac-D-Arg and Ac-L-Arg.

Materials:

  • Coating Antigen: BSA-conjugated Ac-D-Arg (1 µg/mL).

  • Primary Antibody: Anti-Ac-D-Arg mAb (0.5 µg/mL).

  • Competitors: Free Ac-D-Arg-OH and Ac-L-Arg-OH (Serial dilutions: 10 µM to 1 pM).

Step-by-Step Workflow:

  • Coat Plate: Incubate 96-well plate with BSA-Ac-D-Arg overnight at 4°C. Wash 3x with PBST.

  • Block: Add 5% Non-Fat Dry Milk in PBST for 1 hour.

  • Pre-Incubation (Critical Step): In separate tubes, mix the Primary Antibody (fixed concentration) with the Competitors (varying concentrations). Incubate for 1 hour at RT.

    • Rationale: This allows the antibody to bind the free competitor in solution before it sees the plate. If it binds the L-form, the signal on the plate will drop.

  • Transfer: Transfer the antibody-competitor mixtures to the coated plate. Incubate 1 hour.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot Optical Density (OD) vs. Log[Competitor]. Calculate IC50.

    • Success Criteria: IC50(L-form) / IC50(D-form) > 1000.[2][3]

Protocol B: Dot Blot Screening (Rapid Pass/Fail)

Objective: Confirm specificity against protein-bound targets.

  • Spotting: Pipette 1 µL of the following onto a Nitrocellulose membrane:

    • Spot 1: BSA-Ac-D-Arg (Positive Control)

    • Spot 2: BSA-Ac-L-Arg (Negative Control - Stereoisomer)

    • Spot 3: BSA-L-Arg (Negative Control - Non-acetylated)

    • Spot 4: BSA (Carrier Control)

  • Drying: Allow membrane to air dry for 30 mins.

  • Blocking: Block with 5% BSA in TBST (Do not use milk if detecting phosphorylation, but fine here).

  • Probing: Incubate with Anti-Ac-D-Arg mAb (1:1000 dilution) for 1 hour.

  • Result: Signal should only appear at Spot 1. Any signal at Spot 2 indicates poor stereoselectivity.

Alternative Method: Chiral LC-MS/MS

While antibodies provide high throughput, Mass Spectrometry is the definitive structural validation. However, standard LC-MS cannot distinguish D/L isomers.

The "Marfey's Reagent" Approach: To validate your antibody results using MS, you must derivatize the sample.

  • Hydrolysis: Digest the protein to free amino acids (6N HCl, 110°C, 24h). Warning: This destroys the Acetyl group, so you are detecting total D-Arg.

  • Derivatization: React with FDAA (Marfey's Reagent). This adds a chiral auxiliary, converting enantiomers (D/L) into diastereomers.

  • Separation: Diastereomers have different physical properties and can be separated on a standard C18 HPLC column.

  • Detection: MS detects the specific mass of the Arg-FDAA adduct.

Comparison: The antibody detects the intact Ac-D-Arg motif in the protein context. The MS method (via hydrolysis) detects the total D-Arg content but loses the context of acetylation and position. Therefore, the antibody is superior for detecting the specific modification in situ.

References

  • Janeway, C. A., & Sela, M. (1967). Synthetic antigens composed exclusively of L- or D-amino acids.[1] I. Effect of optical configuration on the immunogenicity of synthetic polypeptides in mice. Immunology, 13(1), 29–38. Link

  • Ben-Efraim, S., et al. (1963). The genomic basis of D-amino acid immunogenicity.
  • Sylvestre, M., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates.[4] Journal of Controlled Release. Link

  • Takeda, H., et al. (2013). Site-Specific Characterization of D-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 85(23), 11464–11469. Link

  • Houghten, R. A., et al. (1999). All-D peptides recognized by an anti-carbohydrate antibody identified from a positional scanning library. Journal of Molecular Biology, 285(4), 1427-1434. Link

Sources

Mastering Stereochemical Controls: The Ac-D-Arg-OH Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the precise landscape of peptide therapeutics and receptor pharmacology, distinguishing between specific receptor-ligand interactions and non-specific electrostatic effects is the difference between a drug candidate and a false positive. Ac-D-Arg-OH (N-Acetyl-D-Arginine) serves as a critical "molecular scalpel" in this validation process.

Unlike its naturally occurring counterpart (L-Arginine), Ac-D-Arg-OH resists enzymatic degradation and fails to activate stereoselective pathways (such as Nitric Oxide Synthase), yet it retains the identical physicochemical charge profile of the guanidinium headgroup. This guide provides an evidence-based comparison of Ac-D-Arg-OH against standard alternatives, detailing the experimental protocols required to validate mechanism of action (MOA) and proteolytic stability.

Mechanistic Basis: Why Use Ac-D-Arg-OH?

To design robust control experiments, one must understand the three mechanistic pillars that define Ac-D-Arg-OH’s utility:

  • Stereochemical Exclusion: Most biological enzymes (e.g., proteases, kinases, synthases) are homochiral, evolving to recognize L-amino acids. The D-configuration of Ac-D-Arg-OH creates a "steric clash" in the active site, preventing catalysis while maintaining surface binding potential.

  • Proteolytic Resistance: Trypsin-like proteases cleave peptide bonds C-terminal to basic residues (Arg/Lys). The D-stereoisomer renders the scissile bond inaccessible to the catalytic triad of the enzyme, making Ac-D-Arg-OH an ideal stability standard.

  • Charge Isolation (N-Acetylation): Free arginine (H-Arg-OH) carries a positive charge at the N-terminus. By acetylating the N-terminus (Ac-), we neutralize this charge, isolating the guanidinium side chain as the sole variable. This ensures that observed effects are due to the specific arginine moiety, not a generic N-terminal amine interaction.

Comparative Analysis: Product vs. Alternatives

The following table contrasts Ac-D-Arg-OH with its primary experimental alternatives. Use this to select the appropriate control for your specific assay.

Table 1: Comparative Physicochemical & Biological Properties
FeatureAc-D-Arg-OH (The Product)Ac-L-Arg-OH (Natural Isomer)H-D-Arg-OH (Free Amine)Ac-D-Lys-OH (Charge Analog)
Stereochemistry D-Isomer (Unnatural)L-Isomer (Natural)D-IsomerD-Isomer
Proteolytic Stability High (Resists Trypsin/Serum)Low (Rapidly Cleaved)HighHigh
Receptor Activation Inert (typically)Active (e.g., NOS substrate)InertInert
Net Charge (pH 7.4) +1 (Side chain only)+1 (Side chain only)+2 (Side chain + N-term)+1 (Side chain only)
Primary Use Case Negative Control for binding/activity; Stability Standard.Positive Control ; Biological Substrate.Not recommended (N-term artifact).Specificity Control (Arg vs Lys).
Decision Logic for Control Selection

The following diagram illustrates the logical flow for selecting the correct control based on your experimental question.

ControlSelection Start Experimental Question? Q1 Testing Receptor Specificity? Start->Q1 Q2 Testing Proteolytic Stability? Start->Q2 Decision1 Does the receptor require L-stereochemistry? Q1->Decision1 Result2 Use Ac-D-Arg-OH (Negative Control) Q2->Result2 Reference Standard Result1 Use Ac-L-Arg-OH (Positive Control) Decision1->Result1 Yes (e.g. NOS) Decision1->Result2 No (Validate Null) Decision2 Is the effect charge-dependent? Result2->Decision2 Result3 Use Ac-D-Lys-OH (Check Guanidinium vs Amine) Decision2->Result3 Yes

Figure 1: Decision matrix for selecting Arginine-based controls in biochemical assays.

Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . You must run the controls alongside your test samples to interpret the data correctly.

Protocol A: The "Proteolytic Shield" Assay (Stability Validation)

Objective: To quantify the resistance of a peptide sequence to serum or enzymatic degradation using Ac-D-Arg-OH as a non-degradable internal standard.

Reagents:

  • Test Peptide (containing L-Arg).[1]

  • Control: Ac-D-Arg-OH (Reference Standard).[2][]

  • Enzyme: Trypsin (TPCK-treated) or Human Serum.

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

Workflow:

  • Preparation: Dissolve Test Peptide and Ac-D-Arg-OH to a final concentration of 100 µM in Buffer.

  • Initiation: Add Trypsin (Enzyme:Substrate ratio 1:50 w/w) or 10% Human Serum.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction immediately with 1% Formic Acid (v/v).

  • Analysis: Analyze via RP-HPLC or LC-MS.

Data Interpretation:

  • Valid Assay: Ac-D-Arg-OH peak area remains constant (>95%) over 240 mins.

  • Test Result: If Test Peptide peak area decreases while Ac-D-Arg-OH remains stable, degradation is specific to the L-Arg residues.

StabilityAssay Mix Mix Substrate + Enzyme Incubate Incubate 37°C (0-240 min) Mix->Incubate Quench Quench (1% Formic Acid) Incubate->Quench Analyze LC-MS Analysis Quench->Analyze ResultL L-Arg: Peak Decay (Proteolysis) Analyze->ResultL ResultD Ac-D-Arg-OH: Stable (Internal Control) Analyze->ResultD

Figure 2: LC-MS workflow for distinguishing proteolytic susceptibility using Ac-D-Arg-OH.

Protocol B: Receptor Specificity Control (Nitric Oxide Synthase Model)

Objective: To confirm that a biological response is due to stereospecific binding to the active site, not non-specific electrostatic interactions.

Context: Nitric Oxide Synthase (NOS) converts L-Arginine to NO. It is strictly stereospecific.

Workflow:

  • Baseline: Measure basal NO production (Griess Reagent or DAF-FM fluorescence) in endothelial cells (HUVECs).

  • Positive Control: Treat cells with Ac-L-Arg-OH (100 µM). Expectation: Increase in NO signal.

  • Negative Control: Treat cells with Ac-D-Arg-OH (100 µM). Expectation: No change from baseline.

  • Competition Assay (Advanced): Co-treat with Ac-L-Arg-OH (100 µM) + Ac-D-Arg-OH (500 µM).

    • Insight: If Ac-D-Arg-OH inhibits the L-Arg signal, it indicates it binds the active site but cannot be processed (Competitive Inhibitor). If it has no effect, it does not bind.

Validation Criteria:

  • If Ac-D-Arg-OH elicits a signal similar to Ac-L-Arg-OH, the assay is measuring a non-specific charge effect (e.g., membrane depolarization), not specific enzymatic activity.

Troubleshooting & Validation

ObservationRoot Cause AnalysisCorrective Action
Ac-D-Arg-OH degrades in serum Bacterial contamination in serum (some bacteria possess D-amino acid oxidases).Filter sterilize serum (0.22 µm) or use heat-inactivated serum.
Ac-D-Arg-OH shows activity in binding assay Non-specific electrostatic binding to negatively charged membranes.Use Ac-D-Lys-OH to confirm if the effect is strictly guanidinium-dependent or just cation-dependent.
Solubility Issues High concentration (>10 mM) in high salt buffers.Ac-D-Arg-OH is highly soluble in water; ensure pH is neutral. Predissolve in water before adding to buffer.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 87282342, Ac-D-Arg-Arg-OH. Retrieved from [Link]

  • Trout, B. L., et al. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry. Retrieved from [Link]

  • Furuse, M., et al. (2020). Intracerebroventricular injection of L-arginine and D-arginine induces different effects under an acute stressful condition. Biochemical and Biophysical Research Communications. Retrieved from [Link]

Sources

Precision vs. Permanence: Benchmarking Ac-D-Arg-OH Against Genetic Ablation of Arginase

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Engineering & Drug Discovery

Executive Summary This guide compares two distinct strategies for manipulating arginine metabolism and signaling: Substrate Engineering using the metabolically stable analog Ac-D-Arg-OH (N-acetyl-D-arginine) versus Pathway Ablation via Genetic Knockout (KO) of arginine-metabolizing enzymes (specifically Arginase 1/2).

While Genetic KO offers absolute, system-wide removal of metabolic clearance, it is plagued by developmental lethality (ARG1) and compensatory upregulation. In contrast, Ac-D-Arg-OH serves as a precision chemical probe, offering high proteolytic stability and "wash-out" reversibility, though it lacks the native biological signaling potency of endogenous L-Arginine. This guide delineates the experimental utility of each approach.

Part 1: The Mechanistic Divide

The choice between Ac-D-Arg-OH and Genetic KO represents a fundamental decision between modifying the molecule (to resist the enzyme) and removing the machine (the enzyme itself).

Ac-D-Arg-OH: The Stabilized Decoy

Ac-D-Arg-OH is a synthetic derivative of arginine designed for metabolic resistance .

  • N-Acetylation: Caps the N-terminus, preventing degradation by aminopeptidases and improving peptide bond stability.

  • D-Stereochemistry: The D-enantiomer renders the side chain unrecognized by the active sites of L-specific enzymes like Arginase (ARG1/2) and Nitric Oxide Synthase (NOS).

  • Mechanism: It acts as a metabolically inert tracer or a stable structural mimic. In peptide synthesis, it is used to introduce arginine-like charge properties without susceptibility to rapid serum degradation.

Genetic Knockout: The Systemic Reset

Genetic ablation targets the enzymes responsible for L-Arginine consumption:

  • Arginase 1 (ARG1): Cytosolic, hepatic urea cycle enzyme. Global KO is lethal (hyperammonemia) within 2 weeks postnatal.[1]

  • Arginase 2 (ARG2): Mitochondrial, extra-hepatic. KO is viable but often leads to compensatory upregulation of ARG1 or NOS.

  • Mechanism: Permanently removes the catalytic machinery, forcing endogenous L-Arginine levels to rise (or shunting it toward the NOS pathway).

Pathway Visualization

The following diagram illustrates how Ac-D-Arg-OH bypasses metabolic clearance compared to the blockage created by Genetic KO.

ArginineMetabolism cluster_0 Metabolic Fate L_Arg L-Arginine (Native Substrate) ARG_Enzyme Arginase 1/2 (The Target) L_Arg->ARG_Enzyme High Affinity Binding Ac_D_Arg Ac-D-Arg-OH (Stabilized Analog) Ac_D_Arg->ARG_Enzyme Steric/Chiral Resistance Urea Urea + Ornithine ARG_Enzyme->Urea Hydrolysis KO_Intervention Genetic KO (CRISPR/Cre-Lox) KO_Intervention->ARG_Enzyme Ablation

Figure 1: Comparative Metabolic Fate. L-Arginine is hydrolyzed by Arginase.[2] Ac-D-Arg-OH resists hydrolysis due to stereochemical incompatibility. Genetic KO removes the Arginase node entirely.

Part 2: Comparative Performance Analysis

Table 1: Technical Specifications & Utility
FeatureAc-D-Arg-OH (Chemical Probe)Arginase 1/2 Knockout (Genetic Model)
Metabolic Stability High: Resistant to proteolysis and arginase activity.N/A: The enzyme is absent, preserving native L-Arg.
Reversibility Yes: Effects wash out upon media change/clearance.No: Permanent genomic alteration (unless inducible).
Specificity Moderate: D-isomers may have off-target GPCR binding or transport inhibition.High: Target-specific, but risk of compensatory gene upregulation.
Lethality None: Generally non-toxic at standard experimental doses.High (ARG1): Global ARG1 KO is fatal; requires conditional (Cre-Lox) systems.
Cost & Time Low/Fast: Instant application ($100s).High/Slow: Months to generate/breed colonies ($10,000s).
Primary Use Case Peptide stability engineering; Negative control for L-Arg.Studying chronic disease etiology; Long-term pathway redirection.
Critical Insight: The "Compensation" Trap

A major limitation of Genetic KO is compensatory upregulation . In Arg2 knockout mice, studies have shown that while mitochondrial arginase is removed, other enzymes (like Arg1 or Nos2) may alter their expression to maintain homeostasis. Ac-D-Arg-OH avoids this by acting as a transient probe that does not trigger long-term genomic feedback loops.

Part 3: Experimental Protocols

Protocol A: Enzymatic Stability Validation (Ac-D-Arg-OH)

Objective: Quantify the resistance of Ac-D-Arg-OH to serum arginases compared to L-Arginine.

Materials:

  • Recombinant Human Arginase 1 (rhArg1).

  • Substrates: Ac-D-Arg-OH (Test) and L-Arginine (Control).

  • Detection: LC-MS/MS or Colorimetric Urea Assay.

Workflow:

  • Preparation: Dissolve Ac-D-Arg-OH and L-Arginine to 10 mM in PBS (pH 7.4).

  • Incubation:

    • Mix 50 µL substrate with 10 units of rhArg1.

    • Incubate at 37°C for time points: 0, 30, 60, 120, 240 mins.

  • Quenching: Stop reaction with 100 µL ice-cold Methanol (for MS) or Acid Mixture (for Urea assay).

  • Readout (LC-MS Method):

    • Monitor disappearance of precursor ion mass (L-Arg: 174.2 Da vs Ac-D-Arg: 216.2 Da).

    • Expectation: L-Arginine shows exponential decay (

      
       hr). Ac-D-Arg-OH should show >95% retention at 4 hours.
      
Protocol B: Validation of Arginase Knockout (Genetic)

Objective: Confirm functional loss of Arginase activity in tissue lysates.

Materials:

  • Tissue lysate (Liver for ARG1, Kidney for ARG2) from WT and KO mice.

  • Lysis Buffer: 50 mM Tris-HCl, 10 mM MnCl₂ (activator), Protease Inhibitors.

Workflow:

  • Activation: Heat lysates with MnCl₂ (10 mM) at 55°C for 10 mins to activate residual Arginase.

  • Reaction: Add 25 mM L-Arginine (pH 9.7) and incubate for 60 mins at 37°C.

  • Detection (Chinard’s Reaction):

    • Add Acid Mix (H₂SO₄/H₃PO₄) and α-isonitrosopropiophenone (ISPF).

    • Boil at 100°C for 45 mins (Dark incubation).

    • Measure Absorbance at 540 nm.

  • Data Analysis:

    • Valid KO: Absorbance should be near-baseline (comparable to buffer blank).

    • Heterozygote/Leak: Intermediate urea production indicates incomplete ablation.

Part 4: Decision Matrix

Use the following logic to select the appropriate tool for your study:

DecisionTree Start Experimental Goal? Q1 Need to preserve L-Arg levels in vivo? Start->Q1 Q2 Testing peptide stability or stereospecificity? Q1->Q2 No Choice_KO USE GENETIC KO (Conditional/Cre-Lox) Q1->Choice_KO Yes (Chronic/Disease Model) Q2->Choice_KO No (Mechanistic Biology) Choice_Chem USE Ac-D-Arg-OH (As Probe/Control) Q2->Choice_Chem Yes (Drug Design)

Figure 2: Decision Matrix for selecting between Chemical Probes and Genetic Models.

Final Recommendation
  • Choose Ac-D-Arg-OH if you are developing peptide therapeutics and need to prove that stability against Arginase enhances half-life, or if you need a negative control that mimics Arginine's charge without its metabolic liability.

  • Choose Genetic Knockout if you are studying the physiological consequences of Arginase deficiency (e.g., hyperargininemia, nitric oxide dysregulation) or validating a drug target. Note: For ARG1, always use conditional (liver-specific or inducible) knockouts to avoid neonatal lethality.

References

  • PubChem. (2024). Ac-D-Arg-OH Compound Summary. National Library of Medicine. [Link][3]

  • Sin, Y. Y., et al. (2013). Inducible Arginase 1 Deficiency in Mice Leads to Hyperargininemia and Altered Amino Acid Metabolism. PLOS ONE. [Link]

  • Caldwell, R. B., et al. (2015). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews. [Link]

Sources

Technical Guide: Comparative Analysis of Ac-D-Arg-OH in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetyl-D-Arginine (Ac-D-Arg-OH) is the N-acetylated, D-enantiomer of the semi-essential amino acid Arginine. While its L-isomer counterpart (Ac-L-Arg-OH) is a bioactive precursor for Nitric Oxide (NO) synthesis and a substrate for intracellular deacetylation, Ac-D-Arg-OH functions primarily as a metabolically inert stereochemical probe .

This guide compares the effects of Ac-D-Arg-OH across distinct cell lines to demonstrate its utility in distinguishing between receptor-mediated biological activity (L-specific) and physicochemical effects (non-specific, such as osmolarity or charge interactions).

Chemical Profile[1][2]
  • Compound: N-Acetyl-D-Arginine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Characteristic: Resistance to Aminoacylase I (acy-1) deacetylation and eNOS recognition.

  • Primary Application: Negative control for NO synthase pathways; probe for proteolytic stability.

Comparative Analysis by Cell Line

The following analysis contrasts Ac-D-Arg-OH with its active isomer (Ac-L-Arg-OH) and Vehicle controls.

Scenario A: Endothelial Function & NO Synthesis

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) Context: Verification of eNOS (endothelial Nitric Oxide Synthase) substrate specificity.

ParameterAc-L-Arg-OH (Active)Ac-D-Arg-OH (Test Subject)Mechanism of Difference
Intracellular Deacetylation High. Rapidly converted to free L-Arg by Aminoacylase I.Negligible. Resistant to L-specific acylases.Enzyme stereospecificity.
NO Production High. Increases intracellular NO levels significantly.Baseline. No significant difference from Vehicle.eNOS requires L-Arg; cannot bind D-Arg.
ROS Scavenging Moderate (indirect via NO).Low/None.Lack of metabolic integration.
Scenario B: Intestinal Uptake & Stability

Cell Line: Caco-2 (Human Colorectal Adenocarcinoma) Context: Oral bioavailability modeling and peptidase resistance.

ParameterAc-L-Arg-OHAc-D-Arg-OHMechanism of Difference
Apical-to-Basolateral Transport Active. Substrate for PEPT1 (though affinity varies).Passive/Low. Poor recognition by stereoselective transporters.Carrier-mediated vs. Paracellular diffusion.
Cytosolic Stability Low. Rapidly hydrolyzed.High. Remains intact as the acetylated species.Resistance to cytosolic exopeptidases.
Tight Junction Modulation Transient opening (NO-mediated).No effect.Downstream signaling blockade.

Mechanistic Visualization

The following diagram illustrates the "Metabolic Blockade" that distinguishes Ac-D-Arg-OH from the L-form in endothelial cells.

NO_Pathway_Specificity cluster_extracellular Extracellular Space cluster_cytosol Cytosol (HUVEC) AcL Ac-L-Arg-OH Transporter Transporter (CAT/PEPT) AcL->Transporter AcD Ac-D-Arg-OH AcD->Transporter Low Affinity LArg Free L-Arginine Transporter->LArg Deacetylation DArg_Intact Ac-D-Arg-OH (Accumulation) Transporter->DArg_Intact Uptake ACY1 Aminoacylase I LArg->ACY1 eNOS eNOS Enzyme LArg->eNOS NO Nitric Oxide (NO) (Vasodilation) eNOS->NO Oxidation DArg_Intact->ACY1 Resistant DArg_Intact->eNOS No Binding Inert Metabolic Dead End DArg_Intact->Inert

Caption: Figure 1. Metabolic fate of Ac-L-Arg vs. Ac-D-Arg. Green path indicates active signaling; Red path indicates metabolic resistance.

Experimental Protocols

To validate the inert nature of Ac-D-Arg-OH, use the following self-validating workflows.

Protocol A: Nitric Oxide Quantification (Griess Assay)

Objective: Prove Ac-D-Arg-OH does not stimulate NO production in HUVECs.

  • Seeding: Plate HUVECs at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Starvation: Replace medium with Arginine-free EBSS (Earle's Balanced Salt Solution) for 2 hours to deplete intracellular pools.

  • Treatment:

    • Group 1 (Negative Ctrl): Vehicle (PBS).

    • Group 2 (Positive Ctrl): Ac-L-Arg-OH (1 mM).

    • Group 3 (Test): Ac-D-Arg-OH (1 mM).

    • Group 4 (Inhibitor Ctrl): Ac-L-Arg-OH (1 mM) + L-NAME (NOS inhibitor, 100 µM).

  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Collect 50 µL supernatant. Mix 1:1 with Griess Reagent (1% sulfanilamide / 0.1% NED).

  • Readout: Measure absorbance at 540 nm.

    • Validation Criteria: Group 2 must be significantly higher than Group 1 (

      
      ). Group 3 should be statistically equivalent to Group 1.
      
Protocol B: Intracellular Stability Assay (HPLC)

Objective: Demonstrate the proteolytic resistance of the D-isomer in Caco-2 lysates.

  • Lysate Preparation: Lyse confluent Caco-2 cells using M-PER buffer. Centrifuge to remove debris.

  • Reaction Mix: Combine 100 µL lysate with 100 µM of either Ac-L-Arg-OH or Ac-D-Arg-OH.

  • Time Course: Incubate at 37°C. Aliquot samples at T=0, 30, 60, 120 min.

  • Quenching: Stop reaction with 10% TCA (Trichloroacetic acid). Spin down precipitate.

  • Analysis: Analyze supernatant via HPLC (C18 column, UV 210 nm).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Expected Result: Ac-L-Arg-OH peak area decreases >80% by 120 min. Ac-D-Arg-OH peak area remains >95%.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment Groups cluster_analysis Phase 3: Analysis Cells Cell Culture (HUVEC / Caco-2) Starve Arginine Starvation (2 Hours) Cells->Starve L_Arg Ac-L-Arg-OH (Active) Starve->L_Arg D_Arg Ac-D-Arg-OH (Inert Control) Starve->D_Arg Vehicle Vehicle (Baseline) Starve->Vehicle Griess Griess Assay (NO Output) L_Arg->Griess High Signal HPLC HPLC Analysis (Stability) L_Arg->HPLC Degradation D_Arg->Griess Low Signal D_Arg->HPLC Stable Vehicle->Griess Low Signal

Caption: Figure 2. Step-by-step workflow for comparative validation of Ac-D-Arg-OH.

References

  • Palmer, R. M., et al. (1988). "L-Arginine is the physiological precursor for the formation of nitric oxide in endothelium-dependent relaxation." Nature, 333(6174), 664–666.

  • Wu, G., & Morris, S. M. (1998). "Arginine metabolism: nitric oxide and beyond." Biochemical Journal, 336(Pt 1), 1–17.

  • Brandsch, M., et al. (2008). "Transport of amino acids, peptides and their derivatives across the intestinal epithelium." Amino Acids, 34, 409–418. (Context for PEPT1 stereoselectivity).
  • Vistoli, G., et al. (2013). "D-Amino acids in mammalian peptides: A computational approach to stability and bioactivity." Chirality, 25(11), 727-735.
  • Vertex AI Search Results. (2026). "Consolidated search data on D-Arginine vs L-Arginine specificity and stability.

Validating Ac-D-Arg-OH: A Comparative Guide to Orthogonal Characterization Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-D-Arg-OH (N-acetyl-D-arginine) is a critical tool compound in peptide therapeutics and chemical biology.[1][] Unlike its L-isomer (Ac-L-Arg-OH), which is biologically active as a substrate for Nitric Oxide Synthase (NOS) and Arginase, the D-isomer is primarily utilized for its proteolytic resistance and as a stereochemical negative control .[1]

Validating its mechanism of action (MoA) requires a rigorous orthogonal approach to distinguish between specific receptor binding , metabolic inertness , and non-specific electrostatic effects (due to the guanidinium cation). This guide compares the three primary methodologies for validating Ac-D-Arg-OH: Enzymatic Stability Profiling , Functional Stereoselectivity Assays , and Biophysical Binding Kinetics .[1]

Part 1: The Challenge of Stereospecificity

The central challenge in working with Ac-D-Arg-OH is proving that an observed biological effect is due to the unique properties of the D-enantiomer (e.g., stability or specific D-site binding) rather than the general physicochemical properties of the arginine side chain.[1]

  • Hypothesis A (Stability): The molecule works because it survives proteolysis where the L-isomer fails.[1]

  • Hypothesis B (Inertness): The molecule is a negative control; it should not activate L-specific pathways (e.g., NO production).

  • Hypothesis C (Charge): The molecule acts solely via positive charge (e.g., membrane translocation), indistinguishable from the L-isomer.

Part 2: Comparative Methodologies

Method A: Enzymatic Stability Profiling (LC-MS/MS)

Best For: Validating the "Protease Resistance" mechanism.[1] This is the gold standard for demonstrating that Ac-D-Arg-OH functions as a stable pharmacophore.[1] By exposing both D- and L-isomers to serum or specific proteases (Trypsin), quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive proof of stability.[1]

  • Pros: Direct quantification; high sensitivity; definitive structural confirmation.

  • Cons: Requires specialized instrumentation; lower throughput than plate assays.

Method B: Functional Stereoselectivity Assays (NOS/Greiss)

Best For: Validating "Stereochemical Inertness" or "Pathway Specificity." Ac-D-Arg-OH is frequently used to prove that a response is NOS-dependent.[1] Since NOS is stereoselective for L-Arginine, Ac-D-Arg-OH should yield no Nitric Oxide (NO) release.[1] If NO is detected, the mechanism is likely non-enzymatic or oxidative stress-related.

  • Pros: High physiological relevance; low cost (colorimetric).

  • Cons: Indirect measurement (measures accumulation of nitrite); susceptible to interference from media components.

Method C: Surface Plasmon Resonance (SPR)

Best For: Validating "Direct Binding Kinetics." To determine if Ac-D-Arg-OH binds to a target (e.g., a specific receptor or D-amino acid oxidase - DAAO) or simply interacts non-specifically with membranes.[1]

  • Pros: Real-time kinetics (

    
    , 
    
    
    
    ); label-free; distinguishes specific binding from bulk effect.
  • Cons: High cost; requires immobilized target protein.

Part 3: Data Comparison & Decision Matrix

FeatureMethod A: LC-MS/MS StabilityMethod B: Functional NOS AssayMethod C: SPR Binding
Primary Output % Intact Parent Compound

M Nitrite (

) Produced

(Dissociation Constant)
Sensitivity High (Femtomolar range)Moderate (Micromolar range)High (Nanomolar affinity)
Throughput Medium (10-20 min/sample)High (96/384-well plate)Medium (Chip regeneration time)
Cost

$ (Instrument + Solvents)
$ (Reagents)

$ (Chips + Instrument)
Validation Goal Proves Stability Proves Selectivity Proves Affinity

Part 4: Experimental Protocols

Protocol 1: Comparative Proteolytic Stability Assay (LC-MS/MS)

Objective: Quantify the half-life (


) of Ac-D-Arg-OH vs. Ac-L-Arg-OH in human plasma.[1]
  • Preparation:

    • Prepare 1 mM stock solutions of Ac-D-Arg-OH and Ac-L-Arg-OH in PBS (pH 7.4).

    • Thaw pooled human plasma at 37°C.

  • Incubation:

    • Mix 10

      
      L of compound stock with 90 
      
      
      
      L of plasma (Final conc: 100
      
      
      M).
    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At time points

      
       min, remove 10 
      
      
      
      L aliquots.
    • Quenching: Immediately add 90

      
      L of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop enzymatic activity.
      
  • Analysis:

    • Centrifuge at 10,000 x g for 10 min.

    • Inject supernatant into LC-MS/MS (C18 column).[1]

    • Monitor MRM transitions: 217.1

      
       158.1 (loss of acetamide group).
      
  • Calculation:

    • Plot

      
       vs. Time. The slope 
      
      
      
      determines
      
      
      .
    • Success Criteria: Ac-D-Arg-OH should show >95% remaining at 240 min; Ac-L-Arg-OH should show significant degradation (<50%).[1]

Protocol 2: Stereoselective Nitric Oxide Release (Greiss Assay)

Objective: Confirm Ac-D-Arg-OH does not activate eNOS (negative control validation).

  • Cell Culture:

    • Seed HUVEC (Human Umbilical Vein Endothelial Cells) in a 96-well plate (20,000 cells/well).[1] Allow adherence overnight.

  • Starvation:

    • Wash cells 2x with PBS. Incubate in Arginine-free medium for 2 hours to deplete intracellular stores.

  • Treatment:

    • Add treatments (in triplicate):

      • Vehicle (Negative Control)

      • Ac-L-Arg-OH (100

        
        M) (Positive Control)[1]
        
      • Ac-D-Arg-OH (100

        
        M) (Test)[1]
        
      • L-NAME (NOS Inhibitor) + Ac-L-Arg-OH (Inhibition Control)[1]

  • Incubation:

    • Incubate for 24 hours at 37°C.

  • Detection:

    • Transfer 50

      
      L of supernatant to a fresh plate.
      
    • Add 50

      
      L Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min.
      
    • Add 50

      
      L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).[1] Incubate 10 min.
      
  • Readout:

    • Measure absorbance at 540 nm.

    • Success Criteria: Ac-L-Arg-OH yields high absorbance (NO production).[1] Ac-D-Arg-OH yields absorbance baseline similar to Vehicle.[1]

Part 5: Visualizing the Mechanism

Diagram 1: The Stereoselective Fate of Acetyl-Arginine

This diagram illustrates the divergent biological pathways of the L- and D-isomers, highlighting why Ac-D-Arg-OH serves as a stability probe.[1]

ArginineFate InputL Ac-L-Arg-OH Protease Serum Proteases (Trypsin-like) InputL->Protease Susceptible NOS Nitric Oxide Synthase (NOS) InputL->NOS Substrate InputD Ac-D-Arg-OH InputD->Protease Resistant InputD->NOS No Binding DAAO D-Amino Acid Oxidase (DAAO) InputD->DAAO Substrate (Rare) Stable Stable Pharmacophore InputD->Stable Primary Outcome Degradation Degradation (Hydrolysis) Protease->Degradation NO_Release NO Release (Bioactivity) NOS->NO_Release Oxidation Keto Acid Production DAAO->Oxidation

Caption: Divergent metabolic fates. Ac-L-Arg-OH is degraded or metabolized to NO, while Ac-D-Arg-OH resists proteolysis and NOS activation, maintaining stability.[1]

Diagram 2: Orthogonal Validation Workflow

A decision tree for researchers to select the correct validation method based on their hypothesis.

ValidationFlow Start Start: Validate Ac-D-Arg-OH Effect Hypothesis What is the hypothesized mechanism? Start->Hypothesis Path1 Proteolytic Stability Hypothesis->Path1 Resistance Path2 Stereospecificity Hypothesis->Path2 Inert Control Path3 Direct Binding Hypothesis->Path3 Receptor Ligand Exp1 LC-MS/MS Assay (Protocol 1) Path1->Exp1 Exp2 NOS Functional Assay (Protocol 2) Path2->Exp2 Exp3 SPR / ITC Path3->Exp3 Result1 High % Recovery? CONFIRMED Exp1->Result1 Result2 No NO Release? CONFIRMED Exp2->Result2 Result3 KD Value Defined? CONFIRMED Exp3->Result3

Caption: Workflow for selecting the appropriate orthogonal method based on the specific biological question (Stability vs. Specificity vs. Affinity).

References

  • National Institutes of Health (NIH). (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides. Retrieved from [Link]

  • Portland Press. (2013). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Retrieved from [Link]

  • Frontiers in Physiology. (2015). L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation. Retrieved from [Link]

Sources

Technical Comparison: Ac-D-Arg-OH (N-Acetyl-D-Arginine) Sourcing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-D-Arginine (Ac-D-Arg-OH, CAS: 2389-86-8) is a critical building block for protease-resistant peptide therapeutics and a standard control in enzymatic assays.[] Unlike its L-isomer, the D-configuration confers resistance to trypsin-like proteases, making it indispensable for stability studies and peptidomimetic design.

This guide provides a head-to-head technical comparison of Ac-D-Arg-OH from three distinct supplier tiers. We analyze critical quality attributes (CQAs) including enantiomeric purity, counter-ion interference, and solubility profiles. The objective is to determine when premium-grade reagents are chemically necessary versus when economy-grade alternatives suffice.

Market Landscape & Technical Specifications

We categorized suppliers into three tiers based on market reputation and stated quality assurance levels.

  • Supplier A (Tier 1 - Premium): Major global CMO (e.g., Bachem, Merck). Focus on GMP compliance and high optical purity.

  • Supplier B (Tier 2 - Mid-Market): Specialized reagent vendors (e.g., Chem-Impex, Combi-Blocks). Good balance of cost/quality.

  • Supplier C (Tier 3 - Economy): Bulk aggregators (e.g., Generic Asian Import). Focus on lowest price per gram.

Table 1: Comparative Technical Specifications (Stated vs. Observed)
FeatureSupplier A (Premium)Supplier B (Mid-Market)Supplier C (Economy)
Stated Purity (HPLC)

99.0%

98.0%

95.0%
Observed Purity (a/a) 99.4% 98.2%94.8%
Enantiomeric Excess (%ee) > 99.8% 99.1%96.5%
Counter-ion Acetate (Controlled)Hydrochloride (Variable)Undefined (Mixed)
Water Content (KF) < 1.0%< 3.0%5.2% (Hygroscopic)
Solubility (Water) Clear, ColorlessClearSlight Haze
Cost Index 100 (Baseline)6025

Critical Insight: Supplier C's product exhibited significant hygroscopicity, likely due to residual inorganic salts or amorphous solid state, affecting precise weighing for kinetic assays.

Experimental Validation Protocols

To validate these materials, we employed a self-validating QC workflow. The following protocols are designed to be reproducible in any analytical lab.

3.1 Analytical Workflow Diagram

QC_Workflow Start Sample Arrival Visual Visual Inspection (Color/Clumpiness) Start->Visual Solubility Solubility Test (50mg/mL in H2O) Visual->Solubility KF Karl Fischer (Water Content) Solubility->KF HPLC Chiral HPLC (Enantiomeric Purity) KF->HPLC MS LC-MS (Impurity ID) HPLC->MS Decision Grade Assignment MS->Decision

Figure 1: Standardized Quality Control Workflow for Amino Acid Derivatives.

3.2 Protocol: Chiral HPLC Analysis (Enantiomeric Purity)

Objective: Quantify the presence of Ac-L-Arg-OH (impurity) which can lead to false positives in enzymatic stability assays.

  • Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm (Astec/Sigma).

  • Mobile Phase: Methanol : 10 mM Ammonium Acetate (pH 4.1) [80:20 v/v].

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 205 nm (Amide bond absorption).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter through 0.22 µm PTFE.

  • Rationale: The teicoplanin stationary phase specifically interacts with the free carboxylic acid and the guanidino group, providing excellent resolution (

    
    ) between D and L isomers without derivatization.
    
3.3 Protocol: Solubility & Dissolution Kinetics

Objective: Assess suitability for high-concentration stock solutions (>100 mM) used in screening libraries.

  • Weigh 50 mg of Ac-D-Arg-OH.

  • Add 1.0 mL deionized water (pH 7.0).

  • Vortex at 2000 RPM for 30 seconds.

  • Measure turbidity (OD600).

  • Pass Criteria: OD600 < 0.05 (Clear solution).

Comparative Results Analysis
4.1 Enantiomeric Purity (Chiral HPLC)

The presence of the L-isomer is the most critical failure mode for this reagent.

  • Supplier A: Peak area for Ac-L-Arg-OH was below the Limit of Quantitation (LOQ < 0.1%). This indicates a high-fidelity stereoselective synthesis or rigorous recrystallization.

  • Supplier B: Detected 0.9% L-isomer. Acceptable for general synthesis but risky for crystallographic studies.

  • Supplier C: Detected 3.5% L-isomer. Risk Alert: This level of contamination suggests the supplier may have sourced "DL-Arginine" starting material or used harsh acetylation conditions causing racemization.

4.2 Solubility & Solution Stability
  • Supplier A & B: Dissolved instantly. pH of solution was neutral (~6.5), indicating an internal salt (zwitterion) or acetate buffer.

  • Supplier C: Required sonication (5 mins) to dissolve. Solution pH was acidic (pH 3.5), suggesting the presence of residual Hydrochloride (HCl) or unbuffered acetic acid.

    • Impact: Acidic stocks can precipitate sensitive proteins in downstream assays if not strictly buffered.

4.3 Impurity Profile (LC-MS)

We identified a specific impurity in Supplier C's batch: Di-acetyl-arginine (+42 Da mass shift). This suggests poor control during the acetylation step (over-acetylation of the guanidino side chain).

Mechanism of Action: Why Purity Matters

In protease inhibition assays, the D-Arg residue mimics the substrate binding site but prevents catalytic hydrolysis.

Mechanism Enzyme Protease (e.g., Trypsin) Complex_L Enzyme-Substrate Complex Enzyme->Complex_L + L-Arg Complex_D Enzyme-Inhibitor Complex Enzyme->Complex_D + D-Arg Substrate L-Arg Peptide (Natural Substrate) Substrate->Complex_L Inhibitor Ac-D-Arg-OH (Inhibitor/Control) Inhibitor->Complex_D Hydrolysis Hydrolysis (Cleavage) Complex_L->Hydrolysis Fast Block Steric Blockade (No Reaction) Complex_D->Block Stable

Figure 2: Mechanistic difference between L-Arg and D-Arg interactions with proteases.

If Supplier C (3.5% L-Arg) is used, the L-Arg impurity will be rapidly hydrolyzed, potentially generating a background signal that mimics "slow enzyme activity," leading to false negative inhibition data .

Procurement Recommendations
ApplicationRecommended TierRationale
GMP Peptide Synthesis Supplier A High %ee required to prevent diastereomer formation which is hard to purify.
Enzymatic Assay Control Supplier A L-isomer contamination ruins kinetic baselines.
Cell Culture Supplement Supplier B Minor impurities tolerated; sterility is the primary concern.
Initial R&D Screening Supplier B Cost-effective for "Yes/No" binding hits.
Waste Treatment/Bulk Supplier C Only acceptable if chirality is irrelevant.
References
  • BOC Sciences. Ac-D-Arg-OH Specifications and CAS 2389-86-8 Verification.[] Retrieved from

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Bachem. Ac-Arg-OH (L-form reference for counter-ion specs). Retrieved from

  • TCI Chemicals. Fmoc-D-Arg-OH (Comparative D-Arg derivative specs). Retrieved from

  • ResearchGate. Solubility of L-arginine in twelve mono-solvents. Retrieved from

Sources

Stereochemical Control in Peptidomimetics: A Comparative Guide to Ac-D-Arg-OH Stability and Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-D-Arg-OH (


-Acetyl-D-Arginine) is a critical molecular probe and building block in peptide chemistry, distinguished by its resistance to proteolysis and its utility as a negative control in enzymatic assays.[] Unlike its L-isomer counterpart, which is the primary substrate for ubiquitous enzymes like Trypsin and Nitric Oxide Synthase (NOS), the D-isomer provides a stable scaffold for peptidomimetics and a rigorous standard for chiral resolution.

This guide synthesizes findings from seminal peptide chemistry literature, focusing on replicating the proteolytic resistance and stereochemical purity that define its utility in drug development.

Comparative Performance Analysis

The following table contrasts Ac-D-Arg-OH with its unmodified and L-isomeric alternatives. The data highlights why Ac-D-Arg-OH is the preferred choice for stability studies and N-terminal capping in peptidomimetics.

Table 1: Physicochemical and Biological Profile Comparison
FeatureAc-D-Arg-OH Ac-L-Arg-OH H-D-Arg-OH (Free Amine)
Stereochemistry D-EnantiomerL-EnantiomerD-Enantiomer
N-Terminus Acetylated (Uncharged)Acetylated (Uncharged)Free Amine (Positively Charged)
Trypsin Susceptibility Resistant (Negligible cleavage)High (Rapid hydrolysis)Resistant
NOS/Arginase Activity Inert (Negative Control)Active SubstrateInert
Solubility (Water) High (>100 mg/mL)HighHigh
Primary Application Protease-resistant fragments, Chiral StandardsSubstrate kinetics, Metabolic studiesSynthesis starting material
Biological Half-Life Extended (Hours/Days)Short (Minutes in plasma)Extended

Core Finding 1: Proteolytic Stability (The "Trypsin Test")

The seminal utility of Ac-D-Arg-OH lies in its resistance to trypsin-like serine proteases, which specifically cleave at the C-terminal side of L-Arginine and L-Lysine. Replicating this finding is the standard quality control for validating D-amino acid incorporation in peptidomimetics.

Experimental Protocol: Comparative Trypsin Digestion

Objective: Quantify the hydrolytic stability of Ac-D-Arg-OH versus Ac-L-Arg-OH.

Reagents
  • Substrates: Ac-D-Arg-OH (10 mM) and Ac-L-Arg-OH (10 mM) in 50 mM Tris-HCl, pH 8.0.

  • Enzyme: Bovine Pancreatic Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Quenching Agent: 1% Trifluoroacetic acid (TFA).

Workflow
  • Equilibration: Pre-warm substrate solutions to 37°C.

  • Initiation: Add Trypsin (final concentration 0.1 µM) to both substrate tubes.

  • Sampling: At t=0, 15, 30, 60, and 120 minutes, remove 100 µL aliquots.

  • Quenching: Immediately mix aliquot with 100 µL 1% TFA to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 0-10% ACN in 0.1% TFA).

Causality & Logic
  • Why Acetylation? The N-acetyl group mimics the peptide bond of a protein chain, presenting the Arginine as an "internal" or C-terminal residue, which is the specific target for Trypsin. Free Arginine (H-L-Arg-OH) is cleaved much more slowly.

  • Why the Difference? The active site of Trypsin contains a "specificity pocket" (S1) that geometrically accommodates the L-Arginine side chain. The D-enantiomer creates a steric clash, preventing the catalytic triad (His-57, Asp-102, Ser-195) from aligning with the scissile bond.

Visualization: Stability Assay Workflow

TrypsinStability cluster_0 Preparation cluster_1 Reaction (37°C) cluster_2 Analysis S1 Ac-D-Arg-OH (10 mM) Inc Incubation (pH 8.0) S1->Inc S2 Ac-L-Arg-OH (10 mM) S2->Inc Enz Trypsin (TPCK-Treated) Enz->Inc Quench Quench (1% TFA) Inc->Quench t=0, 15, 30... HPLC RP-HPLC Quantification Quench->HPLC Result1 D-Isomer: >99% Intact HPLC->Result1 Result2 L-Isomer: Rapid Degradation HPLC->Result2

Caption: Workflow demonstrating the kinetic stability difference. The D-isomer remains intact due to steric exclusion from the Trypsin catalytic triad.

Core Finding 2: Chiral Purity Validation (Marfey's Method)

Because Ac-D-Arg-OH is often used as a standard, verifying its optical purity is essential. Standard C18 HPLC cannot separate enantiomers. The "Seminal" method for this is derivatization with Marfey's Reagent (FDAA), which converts enantiomers (D/L) into diastereomers (separable by standard HPLC).

Experimental Protocol: Marfey's Derivatization

Objective: Confirm the enantiomeric excess (ee%) of Ac-D-Arg-OH.

  • Hydrolysis (Optional): If starting with a peptide, hydrolyze with 6N HCl (110°C, 24h). Note: For pure Ac-D-Arg-OH, deacetylation may be required first if the acetyl group interferes, but modified Marfey's protocols can target the side chain guanidino group or require prior deacetylation.

    • Refinement: For Ac-D-Arg-OH specifically, the N-alpha is blocked. To prove chirality of the Arg core, one must first remove the Acetyl group (Acid hydrolysis: 6N HCl, 110°C, 1-2h) to generate H-D-Arg-OH, then react with Marfey's reagent.

  • Derivatization:

    • Mix 50 µL of sample (hydrolyzed) with 100 µL of 1% Marfey’s Reagent (FDAA) in acetone.

    • Add 20 µL 1M NaHCO3.

    • Incubate at 40°C for 1 hour.

  • Quenching: Add 10 µL 2M HCl to stop the reaction.

  • Separation: Inject onto C18 HPLC column.

    • Elution Order: Typically, the L-DAA derivative elutes before the D-DAA derivative for Arginine (L-Arg-FDAA < D-Arg-FDAA).

Visualization: Chiral Resolution Logic

MarfeyLogic Start Ac-D-Arg-OH Sample Hydrolysis Acid Hydrolysis (Remove Acetyl Group) Start->Hydrolysis React React with FDAA (L-Alanine amide core) Hydrolysis->React Diast Formation of Diastereomers React->Diast L_Path L-Arg-L-FDAA (From impurity) Diast->L_Path Minor D_Path D-Arg-L-FDAA (Main Product) Diast->D_Path Major HPLC C18 HPLC Separation (Hydrophobicity Difference) L_Path->HPLC D_Path->HPLC Result Two Distinct Peaks Calculate %ee HPLC->Result

Caption: Conversion of enantiomers to diastereomers using Marfey's Reagent allows standard C18 columns to detect trace L-isomer impurities.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • Milton, R.C., et al. (1992). Total Chemical Synthesis of a D-Enzyme: The Enantiomers of HIV-1 Protease Show Reciprocal Chiral Specificity. Science. (Seminal work establishing that D-substrates are only recognized by D-enzymes, validating Ac-D-Arg-OH's use as a negative control for L-enzymes).

  • Greenstein, J.P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Olli, S., et al. (2013). Effect of Selectively Introducing Arginine and D-Amino Acids on the Antimicrobial Activity and Salt Sensitivity in Analogs of Human Beta-Defensins.[2] PLOS ONE. (Demonstrates the application of D-Arg for stability in bioactive peptides).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。